6-Bromo-8-(trifluoromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCWPZYQCHRZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674730 | |
| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-30-7 | |
| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-(trifluoromethyl)quinoline from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development due to its broad spectrum of biological activities. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, starting from appropriately substituted anilines. We will delve into the mechanistic underpinnings of classical quinoline syntheses, such as the Skraup-Doebner-von Miller and Combes reactions, and explore modern adaptations. This document aims to be an authoritative resource, offering not just procedural steps but also the causal logic behind experimental choices, thereby empowering researchers to optimize and troubleshoot their synthetic routes. Detailed protocols, comparative data, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Quinoline Core
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[2] The specific substitution pattern of this compound, featuring a bromine atom and a trifluoromethyl group, offers unique electronic and lipophilic properties. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and receptor binding affinity.
This guide focuses on the construction of this valuable quinoline core from substituted anilines, a common and versatile starting point in organic synthesis.
Retrosynthetic Analysis & Key Precursor
A logical retrosynthetic disconnection of the target molecule, this compound, points to a substituted aniline as the key starting material. The core challenge lies in the formation of the pyridine ring fused to the aniline benzene ring. The primary precursor required for the synthesis of this compound is 2-bromo-4-(trifluoromethyl)aniline .
The synthesis of this crucial starting material can be achieved through the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group, being an ortho-, para-director, guides the electrophilic bromine to the positions ortho and para to it. Due to the steric hindrance imposed by the adjacent trifluoromethyl group, the para-product, 4-bromo-3-(trifluoromethyl)aniline, is favored.[3] However, for our target molecule, we require the bromine at the 2-position relative to the trifluoromethyl group. Therefore, a multi-step synthesis of 2-bromo-4-(trifluoromethyl)aniline is often necessary, which may involve protection/deprotection strategies or starting from a different commercially available precursor.
Primary Synthetic Strategies from Substituted Anilines
Several classical and modern methods are available for the synthesis of quinolines from anilines. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
The Skraup-Doebner-von Miller Reaction
This is one of the most fundamental methods for quinoline synthesis.[4][5][6] The classical Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7] A modification by Doebner and von Miller utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6]
Causality Behind Experimental Choices:
-
Aniline: The nucleophilic aromatic amine that forms the benzene portion of the quinoline.
-
α,β-Unsaturated Carbonyl: This component provides the three carbon atoms needed to form the pyridine ring. It is often generated in situ from an aldol condensation.
-
Acid Catalyst: Typically a strong Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., SnCl₄, ZnCl₂) is required to promote the key cyclization and dehydration steps.[5][6]
-
Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. In the Skraup synthesis, nitrobenzene often serves this purpose.[7] In the Doebner-von Miller variation, a Schiff base intermediate can act as the oxidant.[8]
Generalized Mechanism:
The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed intramolecular electrophilic substitution onto the aniline ring. Subsequent dehydration and oxidation yield the final quinoline product. A proposed fragmentation-recombination mechanism has also been suggested to explain some experimental observations.[9]
Experimental Protocol: A General Approach
-
Reaction Setup: To a solution of 2-bromo-4-(trifluoromethyl)aniline in a suitable solvent (e.g., ethanol, acetic acid), add the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde).
-
Acid Catalysis: Carefully add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, while cooling the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH, NaHCO₃).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
The Combes Quinoline Synthesis
The Combes synthesis is another powerful method that involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][10][11] This method is particularly useful for preparing 2,4-disubstituted quinolines.
Causality Behind Experimental Choices:
-
Aniline: As in the Skraup-Doebner-von Miller reaction, the aniline provides the benzene ring.
-
β-Diketone: This reactant provides the carbon framework for the pyridine ring.
-
Acid Catalyst: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is essential for the cyclization and dehydration steps.[1]
Generalized Mechanism:
The reaction begins with the formation of an enamine from the condensation of the aniline and the β-diketone.[10][12] The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline.[13]
Experimental Protocol: A General Approach
-
Condensation: Mix 2-bromo-4-(trifluoromethyl)aniline with a β-diketone (e.g., acetylacetone). The mixture can be heated to form the enamine intermediate.
-
Cyclization: Add the reaction mixture to a strong acid catalyst, such as concentrated sulfuric acid, at a controlled temperature.
-
Heating: Heat the mixture to promote the cyclization and dehydration steps. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base. The precipitated product is then filtered, washed, and purified by recrystallization or column chromatography.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[14][15] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[16]
Causality Behind Experimental Choices:
-
Aniline: The aromatic amine starting material.
-
Alkoxymethylenemalonate Ester: Typically diethyl ethoxymethylenemalonate (DEEM), which reacts with the aniline to form an anilidomethylenemalonate intermediate.[15]
-
High Temperature: The cyclization step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization.[15] High-boiling solvents like diphenyl ether are often used.
-
Hydrolysis and Decarboxylation: The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be hydrolyzed and decarboxylated to give the corresponding 4-hydroxyquinoline.[15]
Generalized Mechanism:
The reaction starts with a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol.[14][15] The resulting intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring.
Experimental Protocol: A General Approach
-
Condensation: Heat a mixture of 2-bromo-4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate at 100-130 °C. Remove the ethanol byproduct under reduced pressure.[15]
-
Cyclization: Add the intermediate to a high-boiling solvent (e.g., diphenyl ether) and heat to reflux (around 250 °C).[15]
-
Isolation: Cool the reaction mixture to allow the product to precipitate.
-
Purification: The solid product is filtered, washed with a non-polar solvent, and dried.
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[17][18] This method is highly convergent and can be catalyzed by either acids or bases.[19]
Causality Behind Experimental Choices:
-
o-Aminoaryl Aldehyde/Ketone: This reactant contains both the amino group and a carbonyl group on adjacent positions of the aromatic ring.
-
α-Methylene Carbonyl Compound: A ketone or aldehyde with at least one α-hydrogen, which will react with the o-aminoaryl carbonyl compound.
-
Catalyst: The reaction can be promoted by acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., NaOH, KOtBu).[18][19]
Generalized Mechanism:
The reaction proceeds via an initial aldol-type condensation between the two carbonyl components, followed by cyclization through the formation of an imine and subsequent dehydration to form the quinoline ring.[19]
Experimental Protocol: A General Approach
-
Reaction Setup: Mix the o-aminoaryl aldehyde or ketone with the α-methylene carbonyl compound in a suitable solvent.
-
Catalysis: Add the acid or base catalyst.
-
Heating: Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The work-up procedure will depend on the catalyst used (acid or base neutralization). The product is then isolated by extraction and purified.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Skraup-Doebner-von Miller | Substituted aniline, α,β-unsaturated carbonyl | Strong acid, oxidizing agent | Uses readily available starting materials.[5] | Often harsh reaction conditions, can be violent, regioselectivity can be an issue with meta-substituted anilines.[5][7][20] |
| Combes | Substituted aniline, β-diketone | Strong acid (H₂SO₄, PPA) | Good for 2,4-disubstituted quinolines.[1] | Requires a β-diketone, strong acid can lead to side reactions. |
| Gould-Jacobs | Substituted aniline, alkoxymethylenemalonate ester | High temperature (>250 °C) | Good for 4-hydroxyquinolines.[15] | Requires very high temperatures which can lead to decomposition, multi-step process.[16] |
| Friedländer | o-aminoaryl aldehyde/ketone, α-methylene carbonyl | Acid or base catalyst | Convergent, milder conditions possible with modern catalysts.[18][19] | Requires a pre-functionalized o-aminoaryl carbonyl compound.[17] |
Visualization of Synthetic Pathways
Workflow for Quinoline Synthesis from Substituted Anilines
Caption: General workflow for the synthesis of this compound.
Mechanism of the Combes Synthesis
Caption: Simplified mechanism of the Combes quinoline synthesis.
Conclusion
The synthesis of this compound from substituted anilines can be achieved through several established methods. The choice of the synthetic route is a critical decision that depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. The Skraup-Doebner-von Miller and Combes syntheses represent robust and widely used approaches, while the Gould-Jacobs and Friedländer reactions offer alternative pathways, particularly for specific substitution patterns. A thorough understanding of the underlying mechanisms and the rationale for the chosen reaction conditions is paramount for the successful synthesis of this important heterocyclic compound. This guide provides the foundational knowledge and practical insights to aid researchers in this endeavor.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Combes synthesis of quinolines [quimicaorganica.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. organicreactions.org [organicreactions.org]
- 18. Friedlaender Synthesis [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-(trifluoromethyl)quinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to enhanced efficacy and target specificity. 6-Bromo-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in drug discovery and materials science. The presence of a bromine atom at the 6-position and a trifluoromethyl group at the 8-position is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel bioactive molecules.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific compound is limited in the public domain, this guide will leverage data from structurally related analogs and established principles of physical organic chemistry to provide well-founded predictions of its characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Predicted Physicochemical Properties
The introduction of the bromine and trifluoromethyl substituents onto the quinoline core imparts distinct properties. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which can enhance cell membrane permeability. The bromine atom also contributes to lipophilicity and provides a handle for further synthetic modifications via cross-coupling reactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₁₀H₅BrF₃N | Based on chemical structure.[3] |
| Molecular Weight | 276.05 g/mol | Calculated from the molecular formula.[3] |
| Melting Point (°C) | Not available (Predicted to be a solid at room temperature) | Based on the melting points of similar substituted quinolines. |
| Boiling Point (°C) | Not available (Predicted to be >250 °C at 760 mmHg) | Based on the boiling points of related bromo- and trifluoromethyl-aromatic compounds. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, DMF) and poorly soluble in water. | The aromatic nature and the lipophilic substituents suggest good solubility in organic media.[4] |
| LogP | 4.0161 (Computed) | This calculated value indicates high lipophilicity.[3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų (Computed) | This low value suggests good potential for cell membrane permeability.[3] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through established methods for quinoline synthesis, such as the Skraup or Pfitzinger reactions, followed by functionalization. A plausible route would involve the cyclization of a suitably substituted aniline with a carbonyl compound.
Caption: Proposed synthetic workflow for this compound via the Skraup reaction.
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, a predictive analysis based on the known spectral data of related compounds can provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. Based on data for 6-bromoquinoline and other substituted quinolines, the following approximate chemical shifts and coupling patterns are anticipated.[5][6]
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | dd | J ≈ 4.5, 1.5 |
| H-3 | ~7.5 | dd | J ≈ 8.5, 4.5 |
| H-4 | ~8.2 | d | J ≈ 8.5 |
| H-5 | ~8.0 | d | J ≈ 2.0 |
| H-7 | ~7.8 | d | J ≈ 2.0 |
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the substituents.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group attached to an aromatic ring is sensitive to the electronic environment.[7] For a trifluoromethyl group at the 8-position of a quinoline ring, the chemical shift is anticipated to be in the range of -60 to -70 ppm (relative to CFCl₃).[8]
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained by electron ionization (EI-MS), would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.[9][10] The fragmentation pattern would likely involve the loss of bromine, fluorine, or the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the quinoline ring system and the C-Br and C-F bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=C and C=N stretching of the quinoline ring |
| 1400-1000 | C-F stretching (strong, characteristic bands) |
| ~850 | C-H out-of-plane bending |
| ~700-550 | C-Br stretching |
| Based on general IR data for quinoline derivatives.[11][12][13] |
Experimental Protocols for Characterization
For researchers who synthesize or acquire this compound, the following protocols provide a standardized approach for its thorough characterization.
Caption: A conceptual workflow for the synthesis, purification, and characterization of this compound.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
Potential Applications in Research and Drug Development
Substituted quinolines are a well-established class of compounds with a broad spectrum of biological activities.[14][15] The unique combination of a bromo and a trifluoromethyl group in this compound suggests several potential areas of application:
-
Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[16] The lipophilicity and electronic nature of the subject compound make it an interesting candidate for screening against various cancer cell lines.
-
Antimalarial and Antiparasitic Agents: The quinoline core is central to many antimalarial drugs.[17] Novel derivatives are continuously being explored to combat drug resistance.
-
Kinase Inhibitors: The quinoline scaffold can serve as a template for the design of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.
-
Building Block for Chemical Synthesis: The bromine atom at the 6-position can be readily functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on quinoline derivatives have been instrumental in identifying key structural features for enhanced biological activity.[18][19] Such in silico studies could be applied to this compound and its derivatives to guide the design of more potent and selective therapeutic agents.
Conclusion
This compound is a fascinating heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are currently limited, this guide has provided a comprehensive, predictive overview based on established chemical principles and data from analogous structures. The proposed synthetic and characterization workflows offer a practical framework for researchers working with this molecule. The unique combination of substituents on the quinoline core makes this compound a promising scaffold for the development of novel therapeutic agents and functional materials. Further experimental investigation into its properties and biological activities is highly warranted.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]
A Technical Guide to 6-Bromo-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular weight, and explores potential synthetic routes based on established quinoline synthesis methodologies. Furthermore, it discusses the anticipated physicochemical properties and spectroscopic data by drawing parallels with structurally related compounds. The guide also delves into the promising applications of this molecule, particularly in the realm of drug discovery, supported by the known biological activities of other bromo- and trifluoromethyl-substituted quinolines. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₅BrF₃N. Its structure features a quinoline core substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 8-position.
| Property | Value | Source |
| CAS Number | 1065074-30-7 | ChemScene |
| Molecular Weight | 276.05 g/mol | ChemScene[1] |
| Molecular Formula | C₁₀H₅BrF₃N | ChemScene[1] |
Synthesis and Mechanistic Insights
The synthesis of substituted quinolines can be achieved through various established methods. While a specific protocol for this compound is not detailed in the literature, plausible synthetic strategies can be devised based on well-known reactions such as the Combes, Conrad-Limpach, or Gould-Jacobs reactions.
A potential synthetic approach could involve the reaction of a suitably substituted aniline, namely 2-amino-3-bromo-5-(trifluoromethyl)aniline, with an α,β-unsaturated ketone or a β-ketoester, followed by cyclization and aromatization.
Conceptual Synthetic Workflow:
Caption: A plausible synthetic pathway to this compound.
The causality behind this experimental choice lies in the reliability of quinoline synthesis from anilines. The specific substitution pattern on the aniline precursor is crucial for achieving the desired regiochemistry in the final product. The choice of the cyclization conditions (thermal vs. acid-catalyzed) would depend on the reactivity of the intermediate and would need to be optimized to maximize the yield.
Potential Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the pharmacological profile of the quinoline core.
-
Anticancer Activity: Many bromo- and trifluoromethyl-substituted quinolines have demonstrated potent anticancer activity.[2][3] These substitutions can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also influence its binding to biological targets. Potential mechanisms of action include the inhibition of protein kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.[4]
-
Antimalarial and Antimicrobial Activity: Quinolines are a well-established class of antimalarial agents. The trifluoromethyl group, in particular, has been incorporated into several potent antimalarial candidates. Similarly, the quinoline nucleus is found in many antibacterial agents, and the unique electronic properties of this compound may confer novel antimicrobial activities.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the positions of the bromine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Br and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (276.05 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.
Safety and Handling
No specific safety data sheet (SDS) for this compound is currently available. However, based on the data for structurally related bromo- and trifluoromethyl-substituted quinolines, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[1][5][6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1][7] Avoid contact with skin and eyes.[1][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7] If inhaled, move to fresh air.[7] Seek medical attention if any symptoms persist.[5][7]
It is imperative to consult the safety data sheet for a closely related compound and to perform a thorough risk assessment before handling this chemical.
Conclusion
This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While specific experimental data for this molecule is limited, its chemical properties and biological activities can be reasonably predicted based on the extensive knowledge of related quinoline derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
- 1. aksci.com [aksci.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Spectroscopic Profile of 6-Bromo-8-(trifluoromethyl)quinoline: A Technical Guide for Structural Elucidation
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 6-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with field-proven insights to offer a robust framework for the structural verification and quality control of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed predictive analysis based on established substituent effects on the quinoline scaffold, supported by data from closely related analogues. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data but the causal logic behind the spectral features. Detailed, validated protocols for data acquisition are included to ensure reproducibility and scientific integrity.
Compound Profile
| Structure | ![]() |
| Molecular Formula | C₁₀H₅BrF₃N |
| Molecular Weight | 276.05 g/mol |
| CAS Number | Not readily available |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the quinoline core.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton spectrum is anticipated to show five distinct signals in the aromatic region, each corresponding to a single proton on the quinoline ring system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will induce significant downfield shifts, particularly for protons in close proximity.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Rationale |
| H-2 | ~9.10 | dd | J = 4.3, 1.7 | Located ortho to the nitrogen, this proton is significantly deshielded. |
| H-4 | ~8.35 | dd | J = 8.4, 1.7 | Coupled to H-3 and H-2, its position is typical for the quinoline ring. |
| H-3 | ~7.60 | dd | J = 8.4, 4.3 | Experiences coupling from both H-2 and H-4. |
| H-5 | ~8.20 | d | J = 2.0 | Deshielded by the peri-effect of the C8-CF₃ group and coupled only to H-7. |
| H-7 | ~8.05 | d | J = 2.0 | Coupled to H-5, its chemical shift is influenced by the adjacent bromine atom. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals. The trifluoromethyl group will have a profound effect, with its carbon signal appearing as a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF).
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Key Features |
| C-2 | ~152.5 | |
| C-3 | ~123.0 | |
| C-4 | ~136.5 | |
| C-4a | ~148.0 | |
| C-5 | ~129.5 | |
| C-6 | ~122.0 | C-Br bond, signal may be broadened. |
| C-7 | ~135.0 | |
| C-8 | ~128.0 (q) | C-CF₃ bond, signal appears as a quartet due to ²JCF coupling. |
| C-8a | ~127.5 | |
| -CF₃ | ~123.0 (q) | Strong quartet with a large ¹JCF coupling constant (~275 Hz)[1]. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-resolution, publication-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a solvent chosen for its excellent solubilizing properties for similar heterocycles and its well-defined residual peak for referencing.[2]
-
Transfer the solution to a 5 mm NMR tube. If any particulates are visible, filter the solution through a pipette packed with a small cotton or glass wool plug.
-
-
Spectrometer Setup (for a 500 MHz instrument):
-
Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 12-15 ppm, centered around 7 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds to allow for full proton relaxation.
-
Number of Scans (NS): 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).
-
Phase and baseline correct the spectrum.
-
Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Workflow for NMR Analysis
References
The Skraup Synthesis: A Comprehensive Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring chemical reaction for the synthesis of quinolines.[1] The archetypal reaction involves the heating of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield the quinoline scaffold.[2] This heterocyclic motif is of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including the renowned antimalarial drugs chloroquine and primaquine.[3] Despite its age and notoriously vigorous nature, a thorough understanding of the Skraup synthesis, its mechanism, and its practical execution remains essential for scientists exploring new chemical entities based on the versatile quinoline framework. This guide provides an in-depth exploration of the reaction's core principles, detailed experimental protocols, and critical insights for its successful and safe implementation.
Core Principles and Reaction Mechanism: A Stepwise Dissection
The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] This is followed by a cascade of reactions, ultimately leading to the aromatic quinoline ring system. The commonly accepted mechanism proceeds as follows:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein. This initial step is crucial as it generates the electrophilic partner for the subsequent reaction with the aniline.
-
Michael Addition: The aromatic amine (aniline or a substituted derivative) undergoes a conjugate (Michael) addition to the acrolein.[4]
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a 1,2-dihydroquinoline.
-
Dehydration: The dihydroquinoline intermediate readily dehydrates under the acidic and heated conditions to form a more stable, partially aromatized ring system.
-
Oxidation: The final and critical step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic quinoline. This is achieved by an oxidizing agent present in the reaction mixture.
dot graph Skraup_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Reaction Mechanism of the Skraup Synthesis", labelloc=b, labeljust=c, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Glycerol [label="Glycerol"]; Acrolein [label="Acrolein"]; Aniline [label="Aniline"]; Michael_Adduct [label="β-Anilinopropionaldehyde\n(Michael Adduct)"]; Dihydroquinoline [label="1,2-Dihydroquinoline"]; Quinoline [label="Quinoline"];
Glycerol -> Acrolein [label=" H₂SO₄\n-2H₂O "]; {rank=same; Acrolein; Aniline} Aniline -> Michael_Adduct [xlabel=" Michael Addition "]; Acrolein -> Michael_Adduct; Michael_Adduct -> Dihydroquinoline [label=" Cyclization &\n -H₂O "]; Dihydroquinoline -> Quinoline [label=" Oxidation "]; } .
Critical Reaction Parameters and Reagents: A Causal Analysis
The success and safety of the Skraup synthesis are highly dependent on the careful selection and control of several key parameters. Understanding the role of each component is vital for optimizing yields and mitigating the inherent risks of this exothermic reaction.
The Aromatic Amine: Directing the Substitution Pattern
A wide variety of substituted anilines can be employed in the Skraup synthesis, leading to the corresponding substituted quinolines. The electronic nature of the substituents on the aniline ring significantly influences the reaction's outcome.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally facilitate the electrophilic cyclization step, often leading to higher yields.
-
Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the cyclization more challenging and sometimes resulting in lower yields.
The position of the substituent on the aniline dictates the regiochemistry of the final product. While ortho- and para-substituted anilines typically yield a single product, meta-substituted anilines can produce a mixture of 5- and 7-substituted quinolines.[5]
The Glycerol Source: The Importance of Anhydrous Conditions
The in-situ generation of acrolein from glycerol is a cornerstone of the classic Skraup synthesis. For optimal results, it is crucial to use anhydrous or "dynamite" glycerol (containing less than 0.5% water).[5] The presence of excess water can impede the dehydration of glycerol to acrolein, thereby reducing the overall yield.
The Oxidizing Agent: Taming the Exotherm
The choice of oxidizing agent is critical not only for the final aromatization step but also for moderating the reaction's vigor.
-
Nitrobenzene: A traditional choice, nitrobenzene can also serve as a solvent. However, its use can lead to a notoriously violent reaction.[1]
-
Arsenic Pentoxide (As₂O₅): This reagent is known to result in a less violent reaction compared to nitrobenzene and is often used in the synthesis of more complex substituted quinolines.[2][6] However, its high toxicity is a significant drawback.
-
Milder Oxidizing Agents: More environmentally friendly and safer alternatives, such as iodine or even air, have been successfully employed.[5]
The Moderator: Ensuring a Controlled Reaction
Due to the highly exothermic nature of the Skraup synthesis, the use of a moderator is often essential to prevent a runaway reaction.
-
Ferrous Sulfate (FeSO₄): This is the most commonly used moderator. It is believed to act as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer period, thus taming the reaction's violence.[7][8]
-
Boric Acid: Can also be used to achieve a smoother reaction, although it may sometimes result in slightly lower yields.[7]
Quantitative Data on Reaction Yields
The yield of the Skraup synthesis is highly variable and depends on the specific substrates and conditions employed. The following tables provide a summary of reported yields for various substituted anilines and the influence of different oxidizing agents.
| Starting Aniline | Product | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Quinoline | Nitrobenzene | Ferrous Sulfate | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Pentoxide | - | 65-76 | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[9] |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Nitrobenzene | - | Mixture | The Skraup Synthesis of Quinolines, Org. React. 7, 80 (1953) |
| p-Toluidine | 6-Methylquinoline | Nitrobenzene | - | - | The Skraup Synthesis of Quinolines, Org. React. 7, 80 (1953) |
| o-Aminophenol | 8-Hydroxyquinoline | o-Nitrophenol | Ferrous Sulfate | High | U.S. Patent 2,561,553A |
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7] |
| Arsenic Pentoxide | 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[9] |
| Iodine | Aniline | Quinoline | 92.8 | US Patent 6,103,904 |
Experimental Protocols: A Practical Guide
The following detailed protocols are adapted from Organic Syntheses, a highly reputable source for reliable and reproducible experimental procedures.
Protocol 1: Synthesis of Quinoline from Aniline
This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[7]
Materials:
-
Aniline (218 g, 2.3 mol)
-
Glycerol (865 g, 9.4 mol)
-
Nitrobenzene (170 g, 1.4 mol)
-
Concentrated Sulfuric Acid (400 mL)
-
Ferrous Sulfate Heptahydrate (80 g)
-
40% Sodium Hydroxide Solution
-
Steam Distillation Apparatus
Procedure:
-
In a 5-L round-bottomed flask fitted with a wide-bore reflux condenser, add in the following order: powdered ferrous sulfate heptahydrate, glycerol, aniline, nitrobenzene, and concentrated sulfuric acid.
-
Mix the contents of the flask thoroughly and heat gently with a free flame.
-
Once the liquid begins to boil, remove the flame. The heat of the reaction will be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too vigorous, the flask can be cooled with a wet towel.
-
After the initial exothermic reaction subsides, heat the mixture to a boil for an additional 5 hours.
-
Allow the mixture to cool to approximately 100°C and then transfer it to a 12-L flask for steam distillation.
-
Steam distill to remove any unreacted nitrobenzene.
-
After changing the receiver, cautiously add 1.5 kg of 40% sodium hydroxide solution through the steam inlet.
-
Rapidly steam distill the quinoline from the reaction mixture.
-
The crude quinoline is then purified by further treatment with sodium nitrite to remove any residual aniline, followed by a final steam distillation and distillation under reduced pressure.
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).[9]
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 mol)
-
Powdered Arsenic Pentoxide (588 g, 2.45 mol)
-
Glycerol (1.2 kg, 13 mol)
-
Concentrated Sulfuric Acid (315 mL initially, then 236 mL)
-
Concentrated Ammonium Hydroxide
-
Methanol
Procedure:
-
In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.
-
With efficient mechanical stirring, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
The apparatus is then set up for vacuum distillation, and the mixture is carefully heated to 105-110°C under vacuum to remove water.
-
After the removal of water, the internal temperature is carefully raised to 117-119°C. An additional 236 mL of concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining this temperature range.
-
After the addition is complete, the temperature is maintained at 120°C for 4 hours and then at 123°C for 3 hours.
-
The reaction mixture is cooled, diluted with water, and then poured into a mixture of concentrated ammonium hydroxide and ice with stirring.
-
The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization from methanol.
Mandatory Visualizations
dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow for the Skraup Synthesis", labelloc=b, labeljust=c, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Reagent_Mixing [label="Mix Aromatic Amine, Glycerol,\nOxidizing Agent, and Moderator"]; Acid_Addition [label="Slowly Add Concentrated\nSulfuric Acid with Cooling"]; Heating [label="Gently Heat to Initiate Reaction"]; Exotherm [label="Control Exothermic Reaction"]; Reflux [label="Reflux for Several Hours"]; Workup [label="Cool, Dilute, and Neutralize"]; Isolation [label="Isolate Crude Product\n(e.g., Steam Distillation, Filtration)"]; Purification [label="Purify Product\n(e.g., Distillation, Recrystallization)"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];
Start -> Reagent_Mixing; Reagent_Mixing -> Acid_Addition; Acid_Addition -> Heating; Heating -> Exotherm; Exotherm -> Reflux; Reflux -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> End; } .
Safety and Industrial Scale-Up Considerations
The Skraup synthesis is notoriously exothermic and has a reputation for being violent if not properly controlled.[2] Therefore, stringent safety precautions are paramount, especially when scaling up the reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[10]
-
Fume Hood and Blast Shield: The reaction must be conducted in a well-ventilated fume hood with a blast shield in place.
-
Temperature Control: Careful and continuous monitoring of the internal reaction temperature is critical. An ice bath should be readily available for emergency cooling.[11]
-
Controlled Reagent Addition: The order of reagent addition is crucial. Sulfuric acid should be added slowly and in a controlled manner with efficient stirring and cooling.[7]
-
Moderators: The use of moderators like ferrous sulfate is highly recommended to ensure a smoother and more controllable reaction.[7]
-
Scale-Up: On an industrial scale, the reaction is often performed in specialized reactors with robust cooling systems and pressure relief valves.[12] The use of less hazardous oxidizing agents and modified procedures that reduce the overall exothermicity are active areas of research for safer industrial applications.[13]
Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and the Skraup synthesis provides a fundamental route to this important heterocyclic system. While modern synthetic methods are often employed for the synthesis of complex drug molecules, the Skraup reaction remains relevant for the preparation of key quinoline intermediates.
-
Antimalarial Drugs: The synthesis of the antimalarial drugs chloroquine and primaquine involves the preparation of a substituted quinoline core. The Skraup synthesis and its variations can be utilized to produce the necessary 6-methoxyquinoline intermediate from p-anisidine.
-
8-Hydroxyquinolines: 8-Hydroxyquinoline and its derivatives, readily synthesized via a modified Skraup reaction, are important intermediates in the development of various medicinal agents with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[11][13]
Conclusion: A Timeless Tool for Modern Chemistry
The Skraup synthesis, despite its age and challenging reaction conditions, remains a valuable and instructive reaction in the arsenal of the organic chemist. Its ability to construct the fundamental quinoline ring system from readily available starting materials makes it a cornerstone of heterocyclic chemistry. For researchers and professionals in drug development, a thorough understanding of this reaction, its mechanistic nuances, and its practical execution is essential for the exploration and development of new chemical entities based on the versatile and medicinally significant quinoline scaffold. By approaching this classic reaction with a deep respect for its power and a commitment to safety, chemists can continue to leverage its potential for innovation in the years to come.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Enduring Relevance of the Quinoline Scaffold
An In-Depth Technical Guide to the Pfitzinger Reaction for the Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged heterocyclic scaffold that forms the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Consequently, the development of efficient and versatile synthetic routes to substituted quinolines remains a cornerstone of medicinal chemistry and drug discovery.
Among the classical name reactions for quinoline synthesis, the Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, provides a powerful and direct method for preparing quinoline-4-carboxylic acids (also known as cinchoninic acids).[5][6][7] This guide offers a detailed exploration of the Pfitzinger reaction, delving into its mechanism, experimental protocols, scope, and strategic applications in modern drug development.
Core Reaction Mechanism: A Stepwise Annulation
The Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][8] The reaction proceeds through a well-elucidated, multi-step mechanism that transforms the two acyclic precursors into the fused heterocyclic quinoline system.
The causality behind this transformation can be broken down into four key stages:
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium or sodium hydroxide.[3][5][7] This irreversible step opens the five-membered lactam to form a potassium or sodium salt of isatinic acid, a keto-acid intermediate.[1][6] While this intermediate can be isolated, it is almost always generated in situ.[5]
-
Condensation and Imine Formation: The aniline moiety of the newly formed keto-acid condenses with the carbonyl group of the reaction partner (an aldehyde or ketone).[3][9] This is a classical Schiff base formation, resulting in an imine intermediate.[1]
-
Tautomerization to Enamine: The imine intermediate, which possesses protons on the α-carbon from the original carbonyl compound, undergoes tautomerization to the more thermodynamically stable enamine form.[1][5] This step is crucial as it positions the nucleophilic carbon for the subsequent cyclization.
-
Intramolecular Cyclization and Dehydration: The final stage involves an intramolecular cyclization, akin to a Claisen-like condensation, where the enamine attacks the ketone of the isatinic acid backbone.[1][3][9] The resulting cyclic intermediate readily undergoes dehydration (aromatization) to expel a molecule of water and yield the final, stable aromatic quinoline-4-carboxylic acid product.[5][7]
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid
The following is a generalized protocol for a standard Pfitzinger reaction using isatin and acetone. As a self-validating system, progress can be monitored by Thin-Layer Chromatography (TLC), and the final product identity confirmed by melting point and spectroscopic analysis (NMR, IR, MS).
Materials:
-
Isatin (1.0 eq)
-
Acetone (≥1.5 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%) or an Ethanol/Water mixture
-
Glacial Acetic Acid or dilute Hydrochloric Acid
-
Deionized Water
-
Diethyl Ether (for extraction, optional)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Safety First: The Pfitzinger reaction utilizes a strong base and requires heating. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10]
-
Preparation of Base Solution: In a round-bottom flask, prepare a ~30-35% (w/v) solution of potassium hydroxide in 95% ethanol. For example, dissolve 10 g of KOH in ~30 mL of ethanol. The dissolution is exothermic; allow the solution to cool slightly.[3]
-
Isatin Ring Opening: To the stirred basic solution, add isatin (1.0 eq). The color of the mixture will typically change from orange/purple to a brown or pale yellow, indicating the formation of the potassium isatinate salt.[1][11] Stir at room temperature for approximately 30-60 minutes to ensure complete ring opening.[1][3]
-
Addition of Carbonyl Compound: Gradually add acetone (at least 1.5 equivalents to act as both reactant and solvent) to the reaction mixture.[10]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 79°C for ethanol) with vigorous stirring. Maintain the reflux for 12-24 hours.[1][3] Reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by TLC.
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume using a rotary evaporator.[1] c. Add water to the residue to dissolve the potassium salt of the product. d. (Optional) Perform an extraction with diethyl ether to remove any unreacted acetone and other non-polar impurities.[1] e. Cool the aqueous layer in an ice bath.
-
Precipitation: Slowly acidify the cold aqueous solution with glacial acetic acid or dilute HCl while stirring.[1][10] The quinoline-4-carboxylic acid product will precipitate out of the solution, typically around pH 4-5.
-
Collection and Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with cold water to remove residual salts and acid.[1] c. Dry the product in a vacuum oven. d. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]
Scope, Limitations, and Substrate Considerations
The Pfitzinger reaction is versatile, accommodating a wide range of substituted isatins and carbonyl compounds. However, its success and yield are highly dependent on the nature of the reactants.
Key Considerations:
-
Isatin Derivatives: Electron-donating or electron-withdrawing groups on the aromatic ring of isatin are generally well-tolerated, providing access to a library of 5-, 6-, or 7-substituted quinolines.[7][8]
-
Carbonyl Component:
-
Symmetrical and asymmetrical dialkyl ketones are effective substrates.[7] With asymmetrical ketones like butanone, the reaction typically proceeds via the more sterically accessible methylene group, though mixtures of isomers can form.[11]
-
Aryl methyl ketones (acetophenones) react readily to produce 2-arylquinoline-4-carboxylic acids.[7]
-
Aldehydes can be used, but they are often prone to self-condensation (aldol reaction) under the strong basic conditions, which can lead to lower yields and complex side products.[5]
-
Cyclic ketones can also be employed, leading to the formation of fused polycyclic quinoline systems.[8][11]
-
Data Summary: Representative Pfitzinger Reactions
| Isatin Derivative | Carbonyl Compound | Product Class | Reported Yield (%) |
| Isatin | Acetone | 2-Methyl-cinchoninic acid | Good to Excellent[7] |
| Isatin | Acetophenone | 2-Phenyl-cinchoninic acid | Good[7] |
| Isatin | Cyclohexanone | Tetrahydroacridine-9-carboxylic acid | Moderate[11] |
| 5-Methylisatin | Phenoxyacetone | 2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid | N/A[8][9] |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | Fused Indano-quinolinic acid | 36-86%[8][9] |
| α-Naphthisatin | Acetone | Benzo[f]quinoline derivative | ~70%[7][12] |
Variations of the Pfitzinger Reaction
The fundamental Pfitzinger conditions have been modified to broaden the reaction's scope and access different quinoline derivatives.
-
Halberkann Variant: The reaction of N-acyl isatins with a base does not lead to the expected quinoline-4-carboxylic acid. Instead, it yields 2-hydroxy-quinoline-4-carboxylic acids.[5] This modification provides a strategic entry point to quinolin-2-one structures, which are also prevalent in bioactive molecules.
-
Microwave-Assisted Synthesis: To overcome the often long reaction times associated with conventional heating, microwave-assisted Pfitzinger reactions have been developed. This technique can dramatically reduce reaction times from many hours to mere minutes, often with improved yields.[1][13]
-
Environmentally Benign Conditions: Research has explored greener alternatives to the classical Pfitzinger reaction, which uses harsh bases. One approach involves using a recyclable basic surfactant catalyst (cetyltrimethylammonium hydroxide) in water, which enhances substrate solubility and reaction rates, especially under ultrasonic irradiation.[2]
Conclusion: A Foundational Tool for Drug Discovery
The Pfitzinger reaction remains a highly relevant and indispensable tool in the synthetic chemist's arsenal. Its ability to construct the medicinally important quinoline-4-carboxylic acid scaffold from readily available starting materials in a single step is a testament to its efficiency and robustness.[1][4] From lead discovery programs targeting cancer and infectious diseases to the synthesis of complex heterocyclic systems, the Pfitzinger reaction and its modern variants continue to empower researchers and drug development professionals in their quest for novel therapeutic agents.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electron Density Distribution in the 6-Bromo-8-(trifluoromethyl)quinoline Ring
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond a Simple Scaffold, A Molecule of Tunable Reactivity
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of molecular design. Its inherent aromaticity and the presence of a nitrogen heteroatom provide a versatile platform for functionalization. However, the true potential of this scaffold is unlocked through the strategic placement of substituents that modulate its electronic properties. This guide focuses on a particularly intriguing derivative: 6-Bromo-8-(trifluoromethyl)quinoline. The deliberate positioning of a halogen atom and a potent electron-withdrawing group transforms the fundamental quinoline core into a molecule with a highly specific and predictable electron density distribution. Understanding this distribution is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and advanced materials. This document serves as a comprehensive technical guide, moving beyond theoretical concepts to provide actionable protocols and field-proven insights into the analysis of this fascinating molecule.
The Quinoline Core: An Electronic Overview
Quinoline (C₉H₇N) is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[1] This fusion results in a π-electron system that is not uniformly distributed. The nitrogen atom, being more electronegative than carbon, inductively withdraws electron density from the ring system, particularly from the adjacent C2 and C4 positions. This inherent electronic landscape makes the quinoline ring susceptible to both electrophilic and nucleophilic attack, with the site of reaction being heavily influenced by the nature and position of any substituents.
The Perturbing Influence of Substituents: A Tale of Two Effects
The electronic character of this compound is dominated by the powerful inductive and resonance effects of its two substituents.
The Trifluoromethyl Group: A Potent Electron Sink
The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry.[2] This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.[3][4] This withdrawal of electron density has a profound impact on the quinoline core:
-
Decreased Basicity: The electron density on the nitrogen atom is significantly reduced, making it a weaker Lewis base compared to unsubstituted quinoline.
-
Activation towards Nucleophilic Attack: The overall decrease in electron density on the ring system, particularly at the ortho and para positions relative to the -CF₃ group, makes the molecule more susceptible to nucleophilic aromatic substitution.
-
Modulation of Intermolecular Interactions: The electron-deficient nature of the trifluoromethylated ring can influence π-π stacking interactions and the formation of other non-covalent bonds.[2]
The Bromo Group: A Halogen's Duality
The bromine atom at the 6-position exhibits a dual electronic nature. Through its inductive effect, being more electronegative than carbon, it withdraws electron density from the ring.[5] However, through resonance, the lone pairs on the bromine atom can be delocalized into the π-system, donating electron density. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density and deactivation of the ring towards electrophilic substitution.[6]
The presence of the bromine atom also introduces the possibility of halogen bonding , a non-covalent interaction where the electropositive region on the halogen (the σ-hole) can interact with a Lewis base.[7]
The Synergistic Effect: A Highly Polarized Ring
The combination of the strongly electron-withdrawing -CF₃ group at the 8-position and the moderately withdrawing bromo group at the 6-position results in a highly polarized quinoline ring. The electron density is significantly depleted, particularly in the carbocyclic ring, creating distinct regions of positive and negative electrostatic potential. This unique electronic fingerprint dictates the molecule's reactivity and its potential for specific intermolecular interactions, a crucial aspect in drug-receptor binding.
Visualizing the Invisible: Methodologies for Determining Electron Density
To truly understand the electronic landscape of this compound, we must employ a combination of experimental and computational techniques.
Experimental Approach: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for experimentally determining the electron density distribution in a molecule.[8][9] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can construct a three-dimensional electron density map.[5][10][11]
-
Crystal Growth and Selection:
-
Synthesize this compound. A potential synthetic route could involve the cyclization of an appropriately substituted aniline derivative.
-
Grow single crystals suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent system. The ideal crystal should be 0.1-0.4 mm in size and free from defects.[8]
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Utilize a diffractometer equipped with a low-temperature device (e.g., liquid nitrogen cryostream) to minimize thermal vibrations and obtain higher resolution data.
-
Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods to obtain an initial model of the atomic positions.
-
Refine the atomic positions, displacement parameters, and occupancies against the experimental data. For a detailed electron density study, a multipole model refinement is necessary to accurately describe the aspherical nature of the electron density around the atoms.
-
-
Electron Density Analysis:
-
Generate static and deformation electron density maps. The deformation density map reveals the redistribution of electrons due to chemical bonding.
-
Analyze the topological properties of the electron density using software packages that implement the Quantum Theory of Atoms in Molecules (QTAIM).
-
Computational Chemistry: A Powerful Predictive Tool
Computational methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to model and analyze the electron density distribution of molecules.[12][13][14][15][16]
-
Model Building:
-
Construct the 3D structure of this compound using molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16]
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electron Density and Property Calculations:
-
Perform a single-point energy calculation on the optimized geometry to obtain the wavefunction and electron density.
-
From the calculated wavefunction, derive various electronic properties:
-
Molecular Electrostatic Potential (MEP) Map: Visualize the regions of positive and negative electrostatic potential on the molecular surface.[17][18][19][20][21] This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: Investigate donor-acceptor interactions, atomic charges, and the hybridization of orbitals.[22][23][24] This provides a quantitative measure of electron delocalization and bond polarity.
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: Analyze the topology of the electron density to define atomic basins, bond critical points, and the nature of chemical bonds.
-
-
Data Presentation and Interpretation
Molecular Electrostatic Potential (MEP) Map
The MEP map of this compound is predicted to show:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom due to its lone pair of electrons, and to a lesser extent, the fluorine and bromine atoms.
-
Positive Potential (Blue): Distributed across the hydrogen atoms and the regions of the aromatic ring that are most electron-deficient due to the influence of the substituents.
| Feature | Predicted Electrostatic Potential | Implication |
| Nitrogen Lone Pair | Highly Negative | Site for protonation and coordination to metal ions. |
| Trifluoromethyl Group | Positive on Carbon, Negative on Fluorines | Strong dipole, influencing solubility and intermolecular interactions. |
| Aromatic Ring | Generally Positive | Reduced susceptibility to electrophilic attack. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides quantitative insights into the electronic structure.
| Atom | Predicted NBO Charge (a.u.) | Interpretation |
| N1 | Negative | Confirms the electron-withdrawing nature of the nitrogen heteroatom. |
| C6 | Positive | Indicates electron withdrawal by the bromo substituent. |
| C8 | Highly Positive | Demonstrates the strong inductive effect of the trifluoromethyl group. |
| Br | Slightly Negative | Reflects the net electron-withdrawing character despite potential resonance donation. |
| F (average) | Negative | High electronegativity of fluorine atoms. |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM analysis of the electron density at the bond critical points (BCPs) can elucidate the nature of the chemical bonds.
| Bond | Predicted Electron Density (ρ) at BCP (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C-N | High | Negative | Covalent |
| C-Br | Moderate | Slightly Positive | Polar Covalent |
| C-CF₃ | Moderate | Slightly Positive | Polar Covalent |
Visualizing Key Concepts and Workflows
Substituent Effects on the Quinoline Ring
Caption: Influence of bromo and trifluoromethyl groups on the quinoline core.
Experimental Workflow: X-ray Diffraction
Caption: Workflow for experimental electron density determination.
Computational Workflow: DFT Analysis
Caption: Workflow for computational electron density analysis.
Conclusion: A Roadmap for Rational Design
The electron density distribution of this compound is a complex interplay of the inherent properties of the quinoline scaffold and the powerful electronic perturbations of its substituents. A thorough understanding of this distribution, achieved through a synergistic application of high-resolution X-ray diffraction and advanced computational modeling, provides an invaluable roadmap for rational drug design and materials development. By precisely mapping the regions of electron excess and deficiency, researchers can predict sites of metabolic activity, design molecules with enhanced binding affinities, and tune the electronic properties for specific applications. The protocols and insights provided in this guide serve as a robust framework for unlocking the full potential of this and other similarly substituted heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ev.fe.uni-lj.si [ev.fe.uni-lj.si]
- 5. benchchem.com [benchchem.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. My first electron density map: A beginner's guide to small angle X-ray diffraction - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 13. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. dergi-fytronix.com [dergi-fytronix.com]
- 20. researchgate.net [researchgate.net]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 23. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Stability and reactivity of the C-Br bond in 6-Bromo-8-(trifluoromethyl)quinoline
An In-Depth Technical Guide to the Stability and Reactivity of the C-Br Bond in 6-Bromo-8-(trifluoromethyl)quinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this nucleus is paramount in modulating biological activity. This guide focuses on this compound, a versatile building block whose utility is largely dictated by the chemistry of its Carbon-Bromine bond. The presence of the strongly electron-withdrawing trifluoromethyl group at the C-8 position significantly influences the electronic environment of the quinoline ring, thereby modulating the stability and reactivity of the C-6 bromine substituent. This document provides a comprehensive analysis of these electronic effects, details the reactivity of the C-Br bond in key synthetic transformations, and offers field-proven protocols for its application in drug discovery and development.
Molecular Architecture: Understanding C-Br Bond Stability
The reactivity of the C-Br bond in this compound is not merely that of a standard aryl bromide. Its behavior is intricately governed by the electronic interplay between the bromine atom, the quinoline ring system, and the potent trifluoromethyl group.
Electronic Influence of Substituents
The key to predicting the C-Br bond's reactivity lies in understanding the electronic effects at play:
-
Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring acts as an electron-withdrawing group via the inductive effect (-I), deactivating the entire ring system towards electrophilic attack but influencing the electron distribution.
-
Trifluoromethyl (CF₃) Group: Positioned at C-8, the CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. It exerts a strong inductive effect (-I) and a moderate resonance effect (-R), significantly lowering the electron density across the carbocyclic ring. This deactivation makes the C-Br bond more susceptible to nucleophilic attack in certain contexts and influences its oxidative addition to palladium catalysts.
-
Bromine (Br) Atom: Located at C-6, the bromine atom exhibits a dual electronic nature. It is electron-withdrawing inductively (-I) but can act as a weak electron-donating group through resonance (+R) by sharing its lone pairs with the aromatic system.
The net result is a polarized C-Br bond on an electron-deficient aromatic ring, priming it for participation in a variety of cross-coupling reactions.
Figure 1: Electronic influences on the C-Br bond in this compound.
Spectroscopic Characterization
The structural features of this compound can be confirmed using standard spectroscopic techniques. While a dedicated public spectrum for this exact molecule is not consolidated, the expected data can be reliably inferred from its constituent parts: 6-bromoquinoline and related trifluoromethylated aromatics.[3][4][5]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic protons (6H) appear as complex multiplets in the δ 7.5-9.0 ppm range. The proton at C-5 would likely be a doublet, and C-7 a singlet, both influenced by neighboring substituents. | Confirms the quinoline core and substitution pattern. The downfield shifts are characteristic of an electron-deficient aromatic system. |
| ¹³C NMR | Aromatic carbons appear in the δ 120-150 ppm range. The carbon bearing the CF₃ group (C-8) will appear as a quartet due to C-F coupling (¹JCF ≈ 275 Hz).[5] The carbon attached to bromine (C-6) will be observed around δ 120-125 ppm. | Verifies the presence and position of the CF₃ and Br substituents. |
| ¹⁹F NMR | A sharp singlet is expected around δ -62 ppm, characteristic of a CF₃ group attached to an aromatic ring.[5] | Unambiguously confirms the trifluoromethyl group. |
| Mass Spec. | The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio. | Confirms the presence of a single bromine atom due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3] |
| Table 1: Summary of Expected Spectroscopic Data. |
Reactivity and Synthetic Transformations
The primary utility of the C-Br bond in this scaffold is its role as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions enable the facile introduction of carbon and nitrogen nucleophiles, providing access to a vast chemical space crucial for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl groups. The electron-deficient nature of the this compound substrate makes the initial oxidative addition step to the Pd(0) catalyst kinetically favorable.
Causality in Protocol Design: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. Catalytic systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are effective.[6] The ligand stabilizes the palladium center and facilitates the reductive elimination step. An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio).[7]
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of primary or secondary amines at the C-6 position, a transformation that is often challenging via classical methods.[8]
Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand and base.[9] Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, or specialized Buchwald ligands like XPhos) are essential.[10] They promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Reactions are often complete within 8-24 hours.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product via column chromatography.
| Parameter | Typical Reagents & Conditions | Rationale / Field Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable precatalysts that form the active Pd(0) species in situ. |
| Ligand | Xantphos, XPhos, BINAP | Bulky, electron-rich ligands are critical. They accelerate the rate-limiting reductive elimination step and prevent β-hydride elimination.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ may be used for more sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |
| Table 2: Key Parameters for Optimizing Buchwald-Hartwig Amination.[10] |
Sonogashira Coupling: Installing Alkynyl Moieties
The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating conjugated enyne systems that are valuable in materials science and as precursors for more complex heterocyclic structures.[12]
Causality in Protocol Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[13][14] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 4-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine). Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Conclusion and Outlook
The C-Br bond in this compound is a highly valuable and reactive functional group. Its stability is modulated by the powerful electron-withdrawing trifluoromethyl group, which activates the bond for efficient participation in a host of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable pathways for the synthesis of diverse libraries of novel quinoline derivatives. For drug development professionals, mastery of these transformations is key to unlocking the full potential of this scaffold, enabling rapid SAR exploration and the development of next-generation therapeutic agents. Future work may focus on developing even milder, more sustainable (e.g., copper-free Sonogashira) or photoredox-catalyzed methods for the functionalization of this important heterocyclic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application & Protocol Guide: Suzuki-Miyaura Coupling of 6-Bromo-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[1][2][3] The strategic introduction of aryl or heteroaryl substituents onto the quinoline core is a cornerstone of modern drug design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acid building blocks.[4][5][6][7]
This guide focuses on the specific challenges and strategic considerations for the Suzuki-Miyaura coupling of 6-Bromo-8-(trifluoromethyl)quinoline . This substrate presents a unique electronic and steric profile. The potent electron-withdrawing trifluoromethyl (-CF₃) group, combined with the inherent electron-deficient nature of the quinoline ring, significantly influences the reactivity of the C-Br bond. While such electron deficiency can facilitate the rate-limiting oxidative addition step of the catalytic cycle, it also demands careful selection of the catalyst system to ensure efficient transmetalation and reductive elimination.[8][9] Researchers must navigate these electronic effects while considering the potential for steric hindrance from the peri-positioned -CF₃ group.
This document provides a comprehensive framework for successfully executing and optimizing this transformation, moving from the fundamental mechanism to a detailed experimental protocol and advanced troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle.[4][5][10][11] Understanding these fundamental steps is critical for rational optimization and troubleshooting. The cycle is generally accepted to involve three key phases:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step. The electron-deficient nature of the quinoline substrate is advantageous here, as it polarizes the C-Br bond, making it more susceptible to insertion by the nucleophilic Pd(0) complex.[8][9]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. It is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[5][12] This intermediate then exchanges its organic moiety with the bromide on the palladium complex.
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.
Materials & Reagents:
-
Substrate: this compound (1.0 eq.)
-
Nucleophile: Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 eq.)
-
Palladium Precatalyst: SPhos Pd G3 (1 - 3 mol%) or Pd₂(dba)₃ (1 - 2 mol%)
-
Ligand: SPhos (2 - 4 mol%) if using Pd₂(dba)₃
-
Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 5:1 v/v ratio)
-
Equipment: Schlenk flask or reaction vial, magnetic stir bar, heating mantle/stir plate, inert gas line (Nitrogen or Argon), syringes, standard glassware for workup and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water. The typical reaction concentration is 0.1 M with respect to the limiting substrate. Note: Solvents should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water and then brine (saturated NaCl solution).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often consists of a gradient of Ethyl Acetate in Hexanes.
Key Parameters for Reaction Optimization
Achieving high yields and purity requires a nuanced understanding of the key reaction variables. For a challenging substrate like this compound, the choice of catalyst, ligand, and base is paramount.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed catalysts (e.g., SPhos Pd G3/G4) | Pre-formed catalysts (palladacycles) often exhibit higher activity and stability, requiring lower loadings and ensuring more reproducible results.[13] If using Pd(0) or Pd(II) salts, the choice of ligand is critical. |
| Ligand | Bulky, Electron-Rich Monodentate Phosphines: SPhos, XPhos, RuPhos, t-Bu₃P | The electron-deficient nature of the quinoline substrate benefits from highly electron-donating ligands.[8][14] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps. They are superior to less donating ligands like PPh₃ for this class of substrate.[15][16] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is effective and economical. Cs₂CO₃ is often more soluble and can be superior for particularly difficult couplings or sterically hindered substrates.[7][17][18] |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF (often with 10-20% H₂O) | The choice of solvent can influence reaction rates and solubility. Aprotic polar solvents are standard. The addition of water aids in dissolving the base and promoting the formation of the active boronate species required for transmetalation.[7][19] |
| Boron Reagent | Boronic Acids, Boronic Acid Pinacol Esters, Potassium Aryltrifluoroborates | While boronic acids are most common, their pinacol esters or trifluoroborate (BF₃K) salts offer greater stability against premature protodeboronation, a common side reaction.[17][20][21] This is especially useful if the desired coupling is sluggish. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.
Common Problems & Solutions:
-
Problem: Low or No Conversion of Starting Material.
-
Possible Cause: Inactive catalyst or insufficient reaction temperature.
-
Solution: Ensure the palladium catalyst is fresh and has been stored properly. Increase the reaction temperature in 10-20 °C increments. Consider switching to a more active, pre-formed palladacycle catalyst.
-
-
Problem: Significant Protodeboronation (Aryl-Br is consumed but replaced by -H instead of the coupling partner).
-
Problem: Formation of Biaryl Homocoupling Product (from the boronic acid).
-
Possible Cause: Presence of oxygen in the reaction vessel.
-
Solution: Improve the degassing procedure for the solvents and ensure the reaction is maintained under a positive pressure of a high-purity inert gas (Nitrogen or Argon) for the entire duration.
-
-
Problem: Difficult Purification.
-
Possible Cause: Residual palladium catalyst or boron-containing byproducts.
-
Solution: After the aqueous workup, consider washing the organic layer with an aqueous solution of NaOH (to remove acidic boronic acid residues) or a solution of a thiol-functionalized scavenger resin to remove residual palladium.
-
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 17. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-8-(trifluoromethyl)quinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4] The introduction of a trifluoromethyl group, as in 6-Bromo-8-(trifluoromethyl)quinoline, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust and efficient methods for the functionalization of this scaffold is of paramount importance for drug discovery and development professionals.
The Buchwald-Hartwig amination stands out as a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines, offering a milder and more general alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[5][7] This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful Buchwald-Hartwig amination of this compound, a substrate of significant interest in contemporary pharmaceutical research.
Understanding the Catalytic Cycle: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle typically involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[8][9] This is often the rate-determining step, particularly for less reactive aryl halides.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[11] The choice of base is critical and can significantly influence the reaction rate and outcome.[11]
-
Reductive Elimination: In the final step, the C-N bond is formed as the desired aminoquinoline product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5][8]
A competing side reaction that can occur is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[5][12] Careful selection of the ligand and reaction conditions is essential to minimize this undesired pathway.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for different amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Morpholine | ≥99% | Commercially Available | Distill before use if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas with argon or nitrogen before use. |
| Oven-dried Schlenk flask or reaction vial | |||
| Magnetic stir bar | |||
| Inert gas supply (Argon or Nitrogen) | |||
| Standard laboratory glassware |
Reaction Setup and Execution
-
Preparation of the Reaction Vessel: Place a magnetic stir bar into an oven-dried Schlenk flask or reaction vial.
-
Addition of Solids: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Liquids: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1 M with respect to the quinoline substrate). Then, add morpholine (1.2 equiv) via syringe.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(morpholino)-8-(trifluoromethyl)quinoline.
Optimization and Troubleshooting
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of the 8-(trifluoromethyl)quinoline ring can influence its reactivity. The following table provides guidance on optimizing key variables and troubleshooting common issues.
| Parameter | General Recommendations & Rationale | Troubleshooting Tips |
| Palladium Source | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[9] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reactivity and reproducibility. | If the reaction is sluggish, consider using a more active precatalyst like a G3 or G4 Buchwald precatalyst. |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[5] Xantphos is a good starting point for many applications. Other options include Josiphos-type ligands, DavePhos, and BrettPhos.[8][13] | For challenging couplings or heteroaromatic amines, a ligand screen is highly recommended. For primary amines, ligands like BrettPhos may offer better selectivity and prevent diarylation.[6][14] |
| Base | Strong, non-nucleophilic bases like NaOtBu and LHMDS are commonly used.[9][15] Weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed for substrates with base-sensitive functional groups, though this may require higher temperatures.[9][15] | If substrate decomposition is observed, switch to a weaker base. Poor solubility of inorganic bases can hinder the reaction; ensure vigorous stirring.[15] |
| Solvent | Aprotic, non-polar solvents like toluene, dioxane, or THF are typically used.[9][16] Toluene is often a good choice due to its high boiling point and ability to azeotropically remove traces of water.[15][17] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[9] | If solubility of the starting materials is an issue, consider a different solvent or a solvent mixture. For greener alternatives, 2-MeTHF or CPME can be explored. |
Logical Workflow for Optimization
Caption: A logical workflow for optimizing the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-8-(trifluoromethyl)quinoline derivatives, providing access to novel chemical entities with significant potential in drug discovery. A thorough understanding of the reaction mechanism, coupled with careful selection of the catalyst system and reaction conditions, is key to achieving high yields and purity. The protocols and troubleshooting guide presented herein offer a solid foundation for researchers to successfully implement and optimize this powerful transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions: A Comprehensive Guide to Functionalizing Bromoquinolines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions used to functionalize bromoquinolines. This document offers in-depth technical guidance, detailed experimental protocols, and insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability.
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system is, therefore, of paramount importance in the discovery and development of new drugs. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the precise and efficient introduction of a wide array of functional groups onto the quinoline nucleus, starting from readily available bromoquinoline precursors.[2][3]
This guide will delve into the practical application of several key palladium-catalyzed cross-coupling reactions for the functionalization of bromoquinolines, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each reaction, a detailed protocol, a summary of reaction conditions, and a discussion of the underlying mechanistic principles will be provided.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4] Its application in the functionalization of bromoquinolines allows for the synthesis of a diverse range of 3-arylquinolines, which are of significant interest in drug discovery.[4]
Catalytic Cycle and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For bromoquinolines, the nitrogen atom can potentially coordinate to the palladium center, which may influence the catalytic activity. The choice of a suitable ligand is therefore critical to modulate the reactivity and stability of the catalyst.
Detailed Experimental Protocol: Synthesis of 3-Phenylquinoline
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-bromoquinoline with phenylboronic acid.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[4]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[4]
-
Degassed 1,4-dioxane and water (4:1 v/v)[4]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoquinoline, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Table of Reaction Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | [5] |
Heck Coupling: Alkenylation of Bromoquinolines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction provides a direct method for the introduction of alkenyl substituents onto the quinoline ring.
Catalytic Cycle and Mechanistic Insights
The catalytic cycle of the Heck reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[6]
Figure 2: Simplified catalytic cycle for the Heck reaction.
Detailed Experimental Protocol: Synthesis of 6-(But-1-en-2-yl)quinoline
This protocol is a representative procedure for the Heck coupling of 6-bromoquinoline with n-butyl acrylate.
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube
Procedure:
-
To a sealed tube, add 6-bromoquinoline, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Table of Reaction Conditions for Heck Coupling of Bromoquinolines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | NaOAc | DMF | 100 | 67-76 | [1] |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMF | 100 | Moderate-Good | [1] |
| Pd EnCat®40 | None | K₂CO₃ | EtOH | MW | Good | [7][8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes.
Catalytic Cycle and Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Figure 3: Simplified catalytic cycles for the Sonogashira coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoline
This protocol describes a general procedure for the Sonogashira coupling of 2-bromoquinoline with phenylacetylene.
Materials:
-
2-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 2-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous THF, phenylacetylene, and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table of Reaction Conditions for Sonogashira Coupling of Bromoquinolines
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | RT | Good | [2] |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 80 | High | [11] |
| Pd₂(dba)₃ | None | XPhos | Cs₂CO₃ | Dioxane | 100 | Good | [10] |
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[12] This reaction is a powerful tool for the synthesis of a wide range of functionalized anilines and their heteroaromatic analogs.[13]
Catalytic Cycle and Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The use of bulky, electron-rich phosphine ligands is often crucial for promoting the reductive elimination step and preventing β-hydride elimination.[14]
References
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
Application Note: A Robust Protocol for the Purification of 6-Bromo-8-(trifluoromethyl)quinoline by Column Chromatography
Introduction
6-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science.[1] The presence of both a bromine atom and a trifluoromethyl group on the quinoline scaffold makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules, including potential pharmaceutical agents.[2][3] The trifluoromethyl group, in particular, can enhance properties such as metabolic stability and lipophilicity in drug candidates.[4][5] Given its importance, obtaining this compound in high purity is paramount for its successful application in subsequent synthetic steps and biological assays.
This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The methodology described herein is designed to be a self-validating system, offering insights into the causal relationships between experimental choices and purification outcomes.
Foundational Principles: Understanding the Separation
The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). Silica gel, a polar adsorbent, will more strongly retain polar compounds. The trifluoromethyl group increases the lipophilicity of the quinoline core, suggesting that a non-polar to moderately polar solvent system will be effective for elution.[4][6]
The primary objective is to select a mobile phase composition that allows the target compound to have a retention factor (Rƒ) in the optimal range of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate, ensuring good separation from both more polar and less polar impurities.[4]
Health and Safety Precautions
Researchers must adhere to strict safety protocols when handling this compound and the solvents involved in this procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[8]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9] This compound is classified as harmful if swallowed.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Detailed Experimental Protocol
This protocol is optimized for the purification of approximately 1-5 grams of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials and Reagents
| Item | Specification | Purpose |
| Crude this compound | ~1-5 g | The material to be purified. |
| Silica Gel | 230-400 mesh | Stationary phase for chromatography. |
| Hexanes | ACS Grade or higher | Non-polar component of the mobile phase. |
| Ethyl Acetate | ACS Grade or higher | Polar component of the mobile phase. |
| Dichloromethane | ACS Grade or higher | Solvent for sample loading. |
| TLC Plates | Silica gel 60 F₂₅₄ | For monitoring the separation.[10] |
| Glass Chromatography Column | 40-60 mm diameter, 200-400 mm length | To contain the stationary and mobile phases.[11] |
| Sand | Washed and dried | To protect the stationary phase.[12] |
| Collection Vessels | Test tubes or flasks | To collect eluting fractions. |
| Rotary Evaporator | N/A | For solvent removal post-purification. |
Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization
The initial and most critical step is to determine the optimal mobile phase composition using TLC. This allows for a rapid assessment of the separation before committing to the larger scale column.
-
Sample Preparation: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.[11]
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.[10]
-
Development: Develop a series of TLC plates in chambers containing different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).[13]
-
Visualization: After development, allow the plates to dry and visualize the separated spots under a UV lamp (254 nm).[13]
-
Selection: The ideal solvent system is one that provides a clear separation of the desired product spot from impurities, with an Rƒ value of approximately 0.2-0.4.[4] For many quinoline derivatives, a mobile phase of 10-20% ethyl acetate in hexanes is a good starting point.[11][13]
Step 2: Column Packing
Proper column packing is essential to achieve high resolution and avoid issues like band broadening and channeling.
-
Column Preparation: Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Sand Layer: Add a thin layer of sand (approx. 1 cm) over the cotton plug to create a flat base.[14]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 5% ethyl acetate in hexanes).[14]
-
Packing: Carefully pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[14]
-
Equilibration: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[11]
Step 3: Sample Loading
Dry loading is the preferred method as it generally leads to better separation and sharper bands compared to wet loading.[14]
-
Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[11]
-
Silica Addition: Add a small amount of silica gel to the dissolved sample.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[14]
-
Loading: Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.[11]
Step 4: Elution and Fraction Collection
This step involves passing the mobile phase through the column to separate the components of the crude mixture.
-
Solvent Addition: Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Elution: Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. A flow rate of approximately 40-50 mL/min is typical for a 40 mm diameter column.[11]
-
Fraction Collection: Begin collecting fractions in appropriately sized test tubes or flasks as the solvent starts to elute from the column.[4]
-
Monitoring: Periodically analyze the collected fractions using TLC to track the elution of the desired product.[11] Spot the collected fractions alongside the initial crude material on a TLC plate.
-
Gradient Elution (Optional): If the separation between the product and a closely eluting impurity is poor, a gradual increase in the polarity of the mobile phase (gradient elution) can be employed.[4]
Step 5: Product Isolation
-
Fraction Pooling: Once all the product has eluted, identify the fractions containing the pure compound based on the TLC analysis. Combine these pure fractions in a round-bottom flask.[11]
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified this compound.
-
Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.[15]
Visualization of the Workflow
The following diagram illustrates the key stages of the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Compound won't elute (Rƒ ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[10] |
| Compound elutes too quickly (Rƒ ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase.[10] |
| Streaking or tailing of spots on TLC | Compound is too concentrated; interaction with acidic silica. | Dilute the sample for spotting. Consider adding a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica gel.[10][13] |
| Poor separation of product and impurity | Inappropriate solvent system; column overloaded. | Re-optimize the solvent system using TLC. Consider using a different solvent system or a shallower polarity gradient. Ensure the amount of crude material is not excessive for the column size.[4] |
| Low recovery of the purified product | Compound instability on silica; irreversible adsorption. | Minimize the time the compound spends on the column by using flash chromatography. Consider an alternative stationary phase like alumina.[4] |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound by silica gel column chromatography. By following the detailed steps for TLC optimization, column packing, sample loading, and elution, researchers can consistently obtain this valuable intermediate with high purity. The provided troubleshooting guide and workflow visualization further aid in the successful execution of this purification technique.
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Anticancer Agents from 6-Bromo-8-(trifluoromethyl)quinoline Derivatives
Introduction: The Rationale for Targeting the Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have emerged as a promising class of therapeutics due to their diverse mechanisms of action, which include inducing apoptosis, modifying the cell cycle, and interfering with tumor-growth signaling pathways.[2] The versatility of the quinoline core allows for structural modifications that can enhance target selectivity and bioavailability.[3]
This guide focuses on a specific, rationally designed class of quinoline derivatives: those bearing a bromine atom at the 6-position and a trifluoromethyl group at the 8-position. The introduction of a halogen, such as bromine, at the 6-position of a related quinazoline scaffold has been shown to improve anticancer effects.[4] The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance the metabolic stability and binding affinity of drug candidates. It is hypothesized that this unique substitution pattern can lead to potent and selective anticancer agents, potentially through the inhibition of critical cellular processes like tubulin polymerization.
These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel 6-Bromo-8-(trifluoromethyl)quinoline derivatives as potential anticancer agents.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from commercially available precursors. The general synthetic scheme involves the construction of the quinoline core followed by functionalization at key positions to generate a library of diverse compounds for biological evaluation.
A plausible synthetic route, based on established quinoline synthesis methodologies, is outlined below. This pathway allows for the introduction of various substituents at the 4-position of the quinoline ring, enabling the exploration of structure-activity relationships (SAR).
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Investigating the Antimicrobial Potential of 6-Bromo-8-(trifluoromethyl)quinoline Analogs
Introduction: The Quinoline Scaffold in Antimicrobial Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the development of antimalarial, anticancer, and, critically, antimicrobial drugs.[2][3][4] The emergence of widespread antimicrobial resistance necessitates the exploration of novel chemical spaces to identify next-generation therapeutics.[4]
This guide focuses on a specific, promising subclass: 6-Bromo-8-(trifluoromethyl)quinoline analogs . The rationale for investigating these compounds is rooted in established structure-activity relationship (SAR) principles:
-
Halogenation: The presence of a bromine atom, particularly at the C-6 position, has been frequently associated with enhanced antimicrobial and antiproliferative activity.[5][6]
-
Trifluoromethyl Group: The -CF3 group at the C-8 position is a strong electron-withdrawing group that significantly increases the compound's lipophilicity.[7] This property can enhance membrane permeability, a crucial factor for a drug to reach its intracellular target.[7]
While specific data on this compound itself may be nascent, this document provides a comprehensive framework of protocols and scientific insights derived from extensive research on structurally related quinoline compounds.[1][8] It is designed to empower researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this promising class of molecules, from initial screening to preliminary safety assessment.
Section 1: The Investigative Workflow: A Strategic Overview
A successful investigation into a novel compound class follows a logical progression from broad screening to specific, quantitative analysis. This workflow ensures that resources are allocated efficiently, focusing only on the most promising candidates.
Caption: High-level workflow for antimicrobial drug discovery.
Section 2: Primary Screening: The Agar Diffusion Assay
The first step is to qualitatively determine if the synthesized analogs possess any antimicrobial activity. The agar disk diffusion (Kirby-Bauer) or well diffusion methods are rapid, cost-effective, and visually intuitive techniques for this purpose.[9][10] They rely on the principle of a compound diffusing through an agar medium and creating a zone of growth inhibition if it is effective against the seeded microorganism.[9]
Protocol 1: Agar Well Diffusion Assay
This protocol is preferred over disk diffusion for novel compounds dissolved in solvents like DMSO, as it avoids potential issues with compound precipitation on the disk.
Causality Behind Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard for susceptibility testing because of its batch-to-batch reproducibility and low concentration of inhibitors that might interfere with the compounds.[10][11]
-
Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland standard is critical for reproducibility.[1] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent bacterial lawn for comparable results across experiments.[1]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or broth (e.g., Tryptic Soy Broth)
-
0.5 McFarland turbidity standard
-
Stock solutions of quinoline analogs (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Solvent control (e.g., sterile DMSO)
-
Sterile cotton swabs
-
Sterile cork borer or wide-bore pipette tip (6-8 mm diameter)
-
Incubator
Step-by-Step Procedure:
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Suspend them in sterile saline or broth.
-
Standardize Inoculum: Vigorously vortex the suspension. Adjust its turbidity by adding more colonies or diluting with sterile saline to visually match the 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Streak the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Create Wells: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to create uniform wells in the agar.
-
Apply Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the following into separate wells:
-
Test quinoline analog solution
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
-
-
Incubation: Let the plates sit at room temperature for 1 hour to allow for prediffusion. Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpretation: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone indicates greater sensitivity of the microorganism to the compound. The solvent control should show no zone of inhibition.
Section 3: Quantitative Assessment: Minimum Inhibitory Concentration (MIC)
Following a positive primary screen, the next crucial step is to quantify the potency of the active compounds. The Minimum Inhibitory Concentration (MIC) is the gold standard metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14] The broth microdilution method is the most common technique for determining MIC values.[12]
Protocol 2: Broth Microdilution MIC Assay
Causality Behind Choices:
-
96-Well Plate Format: This high-throughput format allows for the simultaneous testing of multiple compounds and concentrations, improving efficiency.
-
Two-Fold Serial Dilution: This standard dilution series allows for a precise determination of the MIC value across a clinically and experimentally relevant concentration range.[14]
-
Final Inoculum Concentration: The target of ~5 x 10⁵ CFU/mL in the well is a standardized density that provides robust growth for visual or spectrophotometric analysis without being overly challenging for the antimicrobial agent to inhibit.[15][16]
Materials:
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Standardized inoculum (prepared as in Protocol 1, then diluted)
-
Stock solutions of quinoline analogs
-
Positive control antibiotic
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
Step-by-Step Procedure:
-
Prepare Plate: Add 50 µL of sterile MHB to wells 2 through 12 in several rows of a 96-well plate.
-
Prepare Drug Dilutions: In well 1 of each corresponding row, add 100 µL of the test compound stock solution (prepared at twice the highest desired final concentration).
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
-
Prepare Final Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound and inoculum by a factor of two, achieving the target bacterial density of ~5 x 10⁵ CFU/mL.[16] Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[16]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15][16] This can be assessed by eye or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Example of a broth microdilution assay result.
Data Presentation
Summarize all quantitative MIC data in a clearly structured table for easy comparison.
Table 1: Example MIC Data for Quinoline Analogs
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Control |
|---|---|---|---|---|---|
| QA-01 | S. aureus ATCC 29213 | Positive | 4 | Vancomycin | 1 |
| QA-01 | E. coli ATCC 25922 | Negative | 32 | Ciprofloxacin | 0.015 |
| QA-02 | S. aureus ATCC 29213 | Positive | 8 | Vancomycin | 1 |
| QA-02 | E. coli ATCC 25922 | Negative | >64 | Ciprofloxacin | 0.015 |
Section 4: Preliminary Safety Assessment: In Vitro Cytotoxicity
An ideal antimicrobial agent is selectively toxic to pathogens while exhibiting minimal harm to host cells.[17][18] Therefore, early-stage cytotoxicity screening against a mammalian cell line is a mandatory step. The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[19]
Protocol 3: MTT Cytotoxicity Assay
Causality Behind Choices:
-
Principle: Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
-
Cell Line: A standard, easy-to-culture cell line like HEK293 (human embryonic kidney) or HeLa is often used for initial screening.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Test quinoline analogs
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator
-
Plate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells for untreated cells (negative control) and a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Section 5: Probing the Mechanism of Action (MoA)
Understanding how a compound kills a pathogen is critical for its development. Quinolines can have various mechanisms, including membrane disruption.[21] A membrane potential assay can serve as an initial indicator of membrane-damaging activity.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-8-(trifluoromethyl)quinoline in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-Bromo-8-(trifluoromethyl)quinoline in materials science. This document outlines the synthesis, functionalization, and prospective applications of this molecule, drawing upon the established properties of analogous quinoline derivatives.
Introduction: The Promise of Fluorinated Quinolines in Advanced Materials
Quinoline derivatives are a well-established class of heterocyclic compounds with a rich history in medicinal chemistry and, increasingly, in materials science.[1][2] The introduction of a trifluoromethyl (CF₃) group and a bromine (Br) atom onto the quinoline scaffold, as in this compound, imparts a unique combination of properties that make it a highly attractive building block for advanced materials.[3][4]
The highly electronegative fluorine atoms in the CF₃ group can significantly influence the electronic properties, thermal stability, and lipophilicity of the molecule.[3][4] These characteristics are highly sought after in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[5][6] The bromine atom, on the other hand, serves as a versatile synthetic handle, allowing for a wide range of post-synthesis modifications through cross-coupling reactions.[3] This enables the covalent integration of the this compound core into larger polymeric or molecular architectures, allowing for the fine-tuning of material properties.
This guide will explore the potential of this compound in two key areas of materials science: organic light-emitting diodes and chemical sensors. We will provide detailed, step-by-step protocols for the synthesis of the core molecule and its subsequent functionalization for these applications.
Synthesis of this compound
The synthesis of substituted quinolines can be achieved through several established methods, including the Skraup, Pfitzinger, and Knorr syntheses.[7] For the specific synthesis of this compound, a multi-step approach starting from commercially available precursors is proposed. The following protocol is a representative example, and optimization may be required based on laboratory conditions and available reagents.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-6-bromo-8-(trifluoromethyl)quinoline
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromo-4-aminobenzotrifluoride (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Reaction Initiation: Heat the mixture to 100-120°C for 2 hours.
-
Cyclization: Cool the reaction mixture to below 100°C and slowly add polyphosphoric acid (PPA) with vigorous stirring. Heat the resulting mixture to 200-220°C for 4-6 hours.
-
Work-up: Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield 4-hydroxy-6-bromo-8-(trifluoromethyl)quinoline.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, place the dried 4-hydroxy-6-bromo-8-(trifluoromethyl)quinoline (1 equivalent) in a round-bottom flask.
-
Halogenation: Carefully add phosphorus oxybromide (POBr₃) (3-5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 150°C) for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties conferred by the trifluoromethyl group make this compound a promising candidate for use in OLEDs, either as a host material in the emissive layer or as an electron-transporting material.[4] The bromine atom allows for further functionalization to tune the photophysical properties of the molecule.
Functionalization for OLED Applications via Suzuki Coupling
A common strategy to enhance the performance of organic electronic materials is to extend the π-conjugated system. This can be achieved by reacting this compound with a suitable boronic acid derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Caption: Functionalization for OLED applications.
Protocol for Suzuki Coupling
-
Reaction Setup: To a degassed mixture of this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data on Photophysical Properties of Analogous Compounds
| Compound Family | Emission Maxima (nm) | Quantum Yield | Reference |
| Bis-alkynylated 2-trifluoromethylquinolines | Varies with substitution | High | [1] |
| Trifluoromethylated quinoline-phenol Schiff bases | Varies with solvent and substitution | 0.12 - 0.85 | [8] |
Application in Chemical Sensors
The quinoline scaffold is a known chelating agent, and its derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions.[5][9] The nitrogen atom of the quinoline ring and a strategically placed coordinating group can bind to a metal ion, leading to a change in the fluorescence properties of the molecule.
Functionalization for Sensor Applications
The bromine atom at the 6-position of this compound can be displaced by a nucleophile to introduce a coordinating group, such as a hydroxyl or amino group, which can participate in metal ion chelation.
Caption: Functionalization for chemical sensor applications.
Protocol for Hydroxylation (Illustrative)
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dioxane) and add an aqueous solution of a strong base (e.g., NaOH, 2-3 equivalents).
-
Reaction: Heat the mixture to 150-180°C for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by chromatography or recrystallization.
Principle of Sensing
The resulting 6-hydroxy-8-(trifluoromethyl)quinoline can act as a chemosensor. Upon binding to a target metal ion, the intramolecular charge transfer (ICT) characteristics of the molecule can be altered, leading to a detectable change in its fluorescence emission (either enhancement or quenching).
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced materials. Its unique combination of a trifluoromethyl group and a reactive bromine atom on the quinoline core opens up a wide array of possibilities for creating novel materials with tailored electronic and photophysical properties. The protocols outlined in this guide provide a starting point for researchers to synthesize and functionalize this molecule for applications in OLEDs and chemical sensors. Further research into the specific properties of this compound and its derivatives is warranted and expected to yield exciting advancements in materials science.
References
- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 5. rroij.com [rroij.com]
- 6. nbinno.com [nbinno.com]
- 7. iipseries.org [iipseries.org]
- 8. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Byproduct Formation in the Bromination of Trifluoromethylquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on a critical synthetic challenge: the selective bromination of trifluoromethylquinolines. As a key structural motif in medicinal chemistry, the precise functionalization of the quinoline core is paramount. However, the presence of the strongly deactivating trifluoromethyl group introduces significant hurdles, often leading to the formation of undesired byproducts, low yields, and complex purification processes.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. Drawing from our expertise as Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower you to optimize your reactions effectively.
Core Troubleshooting & FAQs
Question 1: We are observing significant formation of di- and poly-brominated byproducts. How can we enhance the selectivity for the desired mono-brominated product?
Answer:
The formation of multiple bromination products is a frequent issue, stemming from the fact that once the first bromine atom is added, the ring can still be susceptible to further electrophilic attack. The key to achieving mono-selectivity lies in carefully controlling the reaction kinetics and the concentration of the active brominating species.
Primary Causes and Mechanistic Considerations:
-
Reagent Stoichiometry: The most common cause is the use of an excessive amount of the brominating agent. Even a small excess can lead to significant amounts of di-brominated products.
-
Localized High Concentrations: Adding the brominating agent too quickly can create "hot spots" in the reaction mixture where the concentration of the electrophile is high, promoting multiple brominations on a single quinoline molecule before the reagent has dispersed.
-
Reaction Temperature: Elevated temperatures increase the rate of all reactions, including the subsequent bromination of the mono-brominated product. This often leads to a decrease in selectivity.
Troubleshooting Protocol for Improving Mono-selectivity:
-
Precise Stoichiometric Control:
-
Limit the brominating agent to 1.05 - 1.1 equivalents.
-
For highly reactive systems, consider adding the brominating agent as a dilute solution using a syringe pump over an extended period. This maintains a consistently low concentration of the electrophile.
-
-
Temperature Management:
-
Initiate the reaction at a low temperature (e.g., 0 °C or -78 °C) to temper the reaction rate.
-
Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature. This controlled temperature ramp can often find the sweet spot between reaction rate and selectivity.
-
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂).[1][2][3] Its solid form also makes it easier to handle.[1] The succinimide byproduct is typically easier to remove during purification than residual bromine.
-
For even greater control, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be effective.
-
Decision Workflow for Minimizing Over-Bromination:
Caption: Troubleshooting over-bromination.
Question 2: The regioselectivity of our bromination is poor, with isomers forming at undesired positions. How can we direct the bromination to a specific carbon on the quinoline ring?
Answer:
Regioselectivity in the bromination of trifluoromethylquinolines is a complex interplay between the directing effects of the -CF₃ group (meta-directing) and the inherent electronic properties and steric environment of the quinoline nucleus itself. Standard electrophilic conditions often lead to a mixture of isomers. Therefore, achieving high regioselectivity typically requires specific reagent systems.
Factors Influencing Regioselectivity:
-
Inherent Ring Position Reactivity: In electrophilic aromatic substitution, the quinoline ring is generally most reactive at the C5 and C8 positions.
-
Substituent Effects: The powerful electron-withdrawing -CF₃ group deactivates the ring it is attached to and directs incoming electrophiles to the meta position relative to itself. The final outcome is a competition between these directing effects.
-
Reaction Conditions: The choice of solvent, temperature, and additives can significantly influence the regiochemical outcome.
Strategies for Regiocontrolled Bromination:
-
For C3-Bromination: A combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be effective for introducing a bromine atom at the C3 position of certain quinoline systems.[4]
-
For C6-Bromination: The synthesis of 6-bromoquinolines can be achieved through various multi-step synthetic routes, often starting from appropriately substituted anilines.[5][6][7] Direct bromination to achieve C6 selectivity on a pre-formed trifluoromethylquinoline can be challenging and may require screening of various conditions.
-
For Poly-bromination: In some cases, exhaustive bromination using an excess of a powerful brominating agent can lead to a specific, highly brominated quinoline derivative.[8]
Comparative Table of Bromination Conditions for Regioselectivity:
| Target Position | Reagents & Conditions | Typical Outcome & Considerations |
| C3 | NBS in concentrated H₂SO₄ | Effective for deactivated systems.[4] Strongly acidic conditions may not be suitable for all substrates. |
| C5 and/or C8 | Br₂ or NBS in an inert solvent (e.g., CCl₄, CH₂Cl₂) | Often the kinetically favored products in standard electrophilic bromination. A mixture is common. |
| Specific Isomers | Multi-step synthesis from precursors (e.g., substituted anilines) | Offers the highest level of regiocontrol by building the desired isomer from the ground up.[5][6] |
Question 3: Our reaction is extremely slow, and we are getting low conversion to the desired product. What can be done to drive the reaction to completion?
Answer:
The trifluoromethyl group is a potent deactivating group, which can make the quinoline ring very electron-deficient and thus, slow to react with electrophiles.[4][9] A sluggish reaction or low conversion is a clear sign that the reaction conditions are not sufficiently activating for your specific substrate.
Potential Reasons for Low Reactivity:
-
Deactivated Substrate: The primary cause is the strong electron-withdrawing nature of the -CF₃ group.
-
Insufficiently Potent Brominating Agent: The electrophilicity of your bromine source may not be high enough to overcome the energy barrier of the reaction.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient.
Troubleshooting Protocol for Improving Reaction Rate and Conversion:
-
Enhance the Electrophilicity of the Bromine Source:
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), can polarize the Br-Br bond in Br₂, creating a much more powerful electrophile.[10]
-
Use a Stronger Brominating System: The combination of NBS in concentrated sulfuric acid is a potent system for brominating highly deactivated aromatic compounds.[4]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, this must be balanced with the potential loss of selectivity (see Question 1).
-
Solvent Selection: Ensure your substrate is fully soluble. If you are using a non-polar solvent like CCl₄, consider switching to a more polar solvent or a solvent mixture.
-
Step-by-Step Protocol for Lewis Acid-Catalyzed Bromination:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add your trifluoromethylquinoline and an anhydrous solvent (e.g., CH₂Cl₂) to an oven-dried flask.
-
Catalyst Addition: Add a catalytic amount of FeBr₃ (typically 0.1 - 0.3 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Bromine Addition: Slowly add 1.1 equivalents of Br₂ dropwise.
-
Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor the progress by TLC or LC-MS.
-
Quenching & Workup: Once the starting material is consumed, carefully pour the reaction mixture into a cold, stirred solution of aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.[11]
-
Purification: Proceed with a standard aqueous workup, extraction, and purification by column chromatography.
Experimental Workflow Diagram:
Caption: Strategy for overcoming low reactivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-8-(trifluoromethyl)quinoline
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 6-Bromo-8-(trifluoromethyl)quinoline. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in synthesizing these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence cross-coupling reactions?
A1: The reactivity of this compound is governed by three primary features:
-
The C-Br Bond: The carbon-bromine bond at the 6-position is the reactive site for oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1]
-
The Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing group. Its presence makes the quinoline ring electron-deficient, which generally facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond.[2][3]
-
The Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can be problematic, as it may form stable, off-cycle complexes that sequester the catalyst and inhibit its activity.[4] This is a critical consideration for ligand selection.
Q2: Which cross-coupling reactions are most commonly and successfully performed with this substrate?
A2: Given its utility in building complex molecules for drug discovery, several key cross-coupling reactions are employed.[5][6] The most prevalent are:
-
Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with boronic acids or esters. This is a robust and widely used method for synthesizing biaryl compounds.[5]
-
Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with primary or secondary amines. This reaction is a cornerstone for introducing nitrogen-containing functional groups.[1][7]
-
Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, providing access to arylalkynes.[8][9]
-
Heck Reaction: For forming C(sp²)–C(sp²) bonds via the coupling of the aryl bromide with an alkene.[10][11]
Q3: Why is the choice of ligand so critical when working with this substrate?
A3: Ligand selection is paramount for three main reasons:
-
Preventing Catalyst Inhibition: The primary role of the ligand is to stabilize the palladium catalyst and prevent the quinoline nitrogen from deactivating it. Bulky, electron-rich ligands can sterically shield the palladium center, disfavoring coordination by the quinoline nitrogen and promoting the desired catalytic cycle.[4][12]
-
Promoting Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired product and regenerates the active Pd(0) catalyst. Bulky ligands accelerate this step, which is often crucial for achieving high turnover numbers and preventing side reactions.[12]
-
Enhancing Catalyst Stability and Activity: Modern ligands, such as the Buchwald biaryl phosphines or N-heterocyclic carbenes (NHCs), create highly active and thermally stable catalysts that can overcome the challenges posed by difficult substrates.[13][14]
Troubleshooting Guide
Issue: Low to No Product Yield
Q1: My reaction shows no conversion. I've confirmed my starting materials are correct. What's the first thing to check?
A1: The most common culprit for a completely failed reaction is an inactive catalyst.[15] This can happen for two reasons:
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your entire procedure—from weighing reagents to the reaction itself—is conducted under a rigorously inert atmosphere (argon or nitrogen). Solvents must be properly degassed.
-
Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[15] This reduction can fail if reagents are impure or conditions are not optimal. Using a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can often solve this issue as they activate reliably under the reaction conditions.[13]
Q2: I see some product, but the conversion is very low and stalls after a few hours. What should I optimize?
A2: Stalled reactions often point to catalyst deactivation or suboptimal reaction parameters. Consider the following:
-
Ligand Choice: Your ligand may not be robust enough. For this substrate, standard ligands like PPh₃ might be insufficient. Switch to a more specialized, bulky, and electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[13][14] These are designed to promote catalysis with challenging, electron-deficient, and potentially coordinating substrates.
-
Base and Solvent Compatibility: The choice of base is critical and often empirical.[16] For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ in aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common.[17] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are required.[1][18] Ensure your base is soluble and active in your chosen solvent system. Poor solubility can lead to incomplete conversion.[4]
-
Temperature: Cross-coupling reactions often require heat (typically 80-110 °C).[4] If your reaction is sluggish at a lower temperature, cautiously increasing the heat may improve the rate and overall conversion.
Issue: Formation of Side Products
Q1: I'm observing a significant amount of 8-(trifluoromethyl)quinoline, where the bromine has been replaced by a hydrogen. What is this, and how can I prevent it?
A1: This side product results from hydrodehalogenation , a common undesired pathway in cross-coupling reactions.[4] It can be caused by:
-
Presence of Water: Trace water can act as a proton source, leading to the cleavage of the C-Br bond without coupling.[19] Ensure all reagents and solvents are scrupulously dried and the reaction is run under anhydrous conditions.
-
β-Hydride Elimination: In some cases, intermediates in the catalytic cycle can undergo β-hydride elimination, which can also lead to the hydrodehalogenated product.[1] This is often more of an issue in couplings with alkyl partners.
-
Boronic Acid Protodeborylation (Suzuki Coupling): The boronic acid coupling partner can degrade via protodeborylation, especially in the presence of water and base, which also liberates a proton source.[2] Using a more stable boronic ester (e.g., a pinacol ester) or optimizing the base and solvent can mitigate this.
Q2: In my Suzuki coupling, I see a lot of homocoupling of my boronic acid (biaryl formation). How do I suppress this?
A2: Boronic acid homocoupling is often promoted by the presence of oxygen. While the main reaction requires an anaerobic environment to protect the Pd(0) catalyst, even small oxygen leaks can facilitate this side reaction. Rigorous degassing of your solvent and maintaining a positive pressure of inert gas are crucial.
Q3: My Sonogashira coupling is producing di-alkyne homocoupling products (Glaser coupling). What's the cause?
A3: The Glaser homocoupling of terminal alkynes is a copper-catalyzed process that is highly sensitive to oxygen.[4]
-
Strictly Anaerobic Conditions: Ensure your reaction is completely free of oxygen.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, they completely eliminate the possibility of Glaser coupling.[20]
Recommended Catalyst Systems
The selection of an optimal catalyst system is dependent on the specific cross-coupling reaction. The table below provides validated starting points for your experiments.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Typical Solvent(s) | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4 | XPhos, SPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | 80-110 | Bulky biaryl phosphine ligands are crucial to prevent catalyst inhibition by the quinoline nitrogen.[12][21] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3 | BrettPhos, Xantphos, Josiphos | NaOtBu, LHMDS, K₂CO₃ | Toluene, Dioxane, THF | 90-120 | Requires a strong, non-nucleophilic base. Ligand choice is critical for coupling with hindered or primary amines.[18][22][23] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ (+ PPh₃) | PPh₃, XPhos | Et₃N, i-Pr₂NH (often as solvent) | DMF, THF, Toluene | RT-80 | Often requires a Cu(I) co-catalyst (e.g., CuI).[8][24] To avoid homocoupling, ensure strictly anaerobic conditions.[4] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, Na₂CO₃ | DMF, Acetonitrile | 80-120 | The choice of base and additives can influence the regioselectivity of the alkene insertion.[10][25] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G3 (precatalyst, 0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reagent Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic Acid, K₂CO₃, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times.[26]
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-Dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the Schlenk flask containing the reagents.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product, 6-Phenyl-8-(trifluoromethyl)quinoline.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and solving common issues encountered during the cross-coupling reaction.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. cris.iucc.ac.il [cris.iucc.ac.il]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Halogenated and Fluorinated Quinoline Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of halogenated and fluorinated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex issues associated with purifying these important heterocyclic compounds. Halogenation, particularly fluorination, significantly alters the physicochemical properties of the quinoline scaffold, impacting solubility, basicity, and reactivity, which in turn complicates standard purification protocols.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles. The advice herein is grounded in established chemical principles and practical, field-tested experience.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of your halogenated and fluorinated quinoline derivatives in a question-and-answer format.
Issue 1: My halogenated quinoline is decomposing on the silica gel column.
Question: I am attempting to purify my chlorinated/brominated quinoline derivative using silica gel column chromatography, but I'm observing significant product loss and the appearance of new, unwanted spots on my TLC. What is causing this and how can I prevent it?
Answer: Decomposition on silica gel is a frequent challenge when purifying quinoline derivatives.[2] The primary cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which can interact with the basic nitrogen of the quinoline ring. This interaction can catalyze degradation, especially for sensitive molecules. Halogenated quinolines can be particularly susceptible if the halogen substituent activates the ring towards unwanted side reactions under acidic conditions.
Here are several strategies to mitigate decomposition:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. A common and effective method is to incorporate a small percentage of triethylamine (NEt₃) or pyridine (typically 0.5-2%) into your eluent.[2] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column to ensure thorough deactivation.[2]
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds like quinolines.[2]
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography is a powerful option to avoid the issues associated with acidic silica.[2]
-
-
Minimize Contact Time and Temperature: If you must use silica gel, work efficiently to reduce the time your compound spends on the column. Running the column in a cold room can also help slow down the rate of decomposition.[2]
-
Work Under an Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation, which can be another degradation pathway.[2]
Issue 2: My fluorinated quinoline derivative is streaking badly on the TLC plate and giving poor separation in the column.
Question: My fluorinated quinoline derivative shows significant tailing on the TLC plate, and I'm unable to achieve good separation during column chromatography. How can I improve the peak shape and resolution?
Answer: Tailing, or streaking, is often a result of strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[2] This leads to a non-ideal equilibrium during the chromatographic process, resulting in broad and asymmetric peaks.
To address this, you can employ the following strategies:
-
Incorporate a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape by competing with your compound for the active sites on the silica gel.[2]
-
Consider a Different Solvent System: The choice of eluent is critical. Experiment with different solvent systems to find one that provides optimal solubility for your compound and appropriate polarity for good separation. For fluorinated compounds, sometimes using a fluorinated eluent like trifluoroethanol can offer unique selectivity.[3][4]
-
High-Speed Counter-Current Chromatography (HSCCC): For complex mixtures that are difficult to separate by conventional column chromatography, HSCCC can be a powerful alternative. This technique avoids a solid stationary phase, thus eliminating the issues of irreversible adsorption and decomposition.[5]
Issue 3: My halogenated quinoline derivative is an oil and refuses to crystallize.
Question: I have a purified halogenated quinoline derivative that is an oil at room temperature, and all my attempts at crystallization have failed. How can I induce crystallization?
Answer: The inability of a compound to crystallize is a common frustration in the lab.[6][7] This can be due to several factors, including residual impurities, the intrinsic properties of the molecule, or an inappropriate choice of solvent.
Here is a systematic approach to troubleshoot this issue:
-
Ensure High Purity: Even small amounts of impurities can inhibit crystal lattice formation.[7] It's crucial to ensure your compound is as pure as possible before attempting crystallization. You may need to perform an additional chromatographic purification step.
-
Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8][9]
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
Solvent Mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can often induce crystallization.[8]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to act as a template for further crystal growth.[10]
-
-
Slow Down the Process: Rapid crystallization often traps impurities.[7] The goal is slow, controlled crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. You can insulate the flask to further slow the cooling rate. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.
-
Slow Evaporation: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.[11]
-
Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed container that contains a "poor" solvent. The slow diffusion of the poor solvent vapor into the solution of your compound can gradually induce crystallization.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing halogenated quinolines?
A1: The impurities will largely depend on the synthetic route. For instance, in direct halogenation reactions, you can expect to find regioisomers and over-halogenated products.[12] In syntheses like the Skraup or Doebner-von Miller reactions, unreacted starting materials and polymeric tars are common byproducts.[13][14] It is also important to consider impurities from reagents, such as aniline in some quinoline preparations.[15]
Q2: Are there any specific safety precautions I should take when working with fluorinated quinoline derivatives?
A2: Yes. Many fluorinated organic compounds can have enhanced biological activity and potentially higher toxicity. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.
Q3: Can I use extraction to purify my halogenated quinoline derivative?
A3: Acid-base extraction can be a very effective initial purification step. Since quinolines are basic, you can dissolve your crude product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). Your quinoline derivative will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer with a base (e.g., NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.[15] This method is particularly useful for removing non-basic impurities.[15]
Q4: How does the position of the halogen atom on the quinoline ring affect its purification?
A4: The position of the halogen can significantly influence the electronic properties and steric environment of the molecule, which in turn affects its polarity, basicity, and intermolecular interactions. For example, a halogen on the pyridine ring can decrease the basicity of the nitrogen atom, which might reduce its strong interaction with silica gel. Conversely, a halogen on the benzene ring will have a more subtle effect on basicity but will influence the overall polarity and potential for π-π stacking interactions. These differences can necessitate different chromatographic conditions or crystallization solvents for isomeric compounds.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 0.5-2% (v/v) of triethylamine to the eluent mixture.
-
Prepare the Slurry: In a beaker, add the calculated amount of silica gel for your column. Add the triethylamine-containing eluent to the silica gel to form a slurry.
-
Pack the Column: Gently swirl the slurry to ensure it is homogeneous and then pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute: Run the column as you normally would, using the triethylamine-containing eluent.
Protocol 2: Two-Solvent Recrystallization
-
Select Solvents: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible.[10]
-
Dissolve the Compound: Place your crude, oily compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and gently heat while swirling until the compound is fully dissolved.
-
Induce Cloudiness: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarify the Solution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to air dry.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Halogenated Quinolines
| Compound Type | Stationary Phase | Common Eluent Systems (with modifiers) |
| Moderately Polar Halogenated Quinolines | Silica Gel | Hexane/Ethyl Acetate (with 1% Triethylamine) |
| Non-polar Halogenated Quinolines | Silica Gel | Dichloromethane/Methanol (with 1% Triethylamine) |
| Fluorinated Quinolines | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water |
| Basic Halogenated Quinolines | Alumina (Neutral or Basic) | Hexane/Ethyl Acetate |
Table 2: Troubleshooting Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| No crystal formation | Solution is not supersaturated, or nucleation is inhibited. | Concentrate the solution, try scratching the flask, or add a seed crystal.[7][10] |
| Oiling out | Compound is precipitating from a supersaturated solution above its melting point or as a liquid phase. | Re-dissolve the oil by heating and add more of the "good" solvent before cooling again. Try a different solvent system.[7] |
| Rapid precipitation | The solution is cooling too quickly, trapping impurities. | Slow down the cooling process by insulating the flask or using a solvent system with a higher boiling point.[7] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Preventing dehalogenation during reactions with bromoquinolines
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, providing explanations for the underlying chemistry and actionable steps to resolve the issue.
Question: My Suzuki-Miyaura coupling of 3-bromoquinoline is producing a significant amount of quinoline as a byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of quinoline indicates that a hydrodehalogenation side reaction is competing with your desired cross-coupling.[1][2] This occurs when the bromoquinoline starting material is reduced, replacing the bromine atom with a hydrogen atom. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[2][3] This Pd-H intermediate can then undergo reductive elimination with the quinoline moiety, yielding the undesired byproduct.[3]
Several factors can contribute to the generation of Pd-H species:
-
Hydride Sources: Trace amounts of water, alcohol solvents, or even certain bases and amines can act as hydride donors.[1][4][5]
-
Reaction Kinetics: If the desired transmetalation step with the boronic acid is slow, the palladium intermediate has more time to react with hydride sources, leading to dehalogenation.[2]
To mitigate this, a systematic optimization of your reaction conditions is necessary.
Troubleshooting Workflow
Detailed Recommendations:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination and sterically hinder the approach of small hydride donors.[6][7]
-
Base Optimization: Strong bases, especially alkoxides, can sometimes promote dehalogenation.
-
Solvent Choice: Solvents can be a direct source of hydrides.
-
Recommendation: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2][10] Avoid alcohol-based solvents if possible. If a co-solvent is needed for solubility, minimize its quantity. Solvents like DMF can also act as hydride sources under certain conditions and should be used with caution.[11]
-
-
Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation.[6]
-
Recommendation: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Question: I'm performing a Sonogashira coupling with a bromoquinoline, and I'm observing significant dehalogenation. What adjustments should I make?
Answer:
Dehalogenation in Sonogashira couplings of bromoquinolines is also a common issue. The fundamental cause, the formation of Pd-H species, remains the same as in Suzuki couplings. However, the specific reaction components offer different avenues for optimization.
Key Considerations for Sonogashira Couplings:
-
Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) is often a primary source of hydride species.
-
Copper Co-catalyst: The presence and activity of the copper(I) co-catalyst are crucial for facilitating the desired coupling pathway.
-
Solvent: Certain solvents can exacerbate the dehalogenation problem.
Recommendations:
-
Base Selection:
-
Copper Co-catalyst:
-
Recommendation: Ensure your copper(I) source (e.g., CuI) is fresh and added under inert conditions. An active copper co-catalyst promotes the desired alkyne coupling, outcompeting the dehalogenation pathway.[6]
-
-
Solvent and Temperature:
-
Recommendation: Acetonitrile (ACN) has been observed in some cases to favor dehalogenation with certain catalysts like Pd(PPh₃)₄.[6] Consider switching to THF or toluene. Lowering the reaction temperature can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: Why are bromoquinolines particularly susceptible to dehalogenation?
A1: N-heterocyclic halides, including bromoquinolines, are often more prone to dehalogenation than their carbocyclic analogues (like bromobenzene).[2] This increased reactivity is due to the electronic nature of the quinoline ring system. The nitrogen atom can influence the electron distribution, making the carbon-bromine bond more susceptible to oxidative addition and subsequent side reactions. Additionally, the nitrogen atom can coordinate to the palladium catalyst, potentially altering the catalytic cycle in ways that favor dehalogenation.[2]
Q2: What is the general mechanism of palladium-catalyzed hydrodehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[1][3] Once formed, the Pd-H species can participate in a catalytic cycle that mirrors the desired cross-coupling, but with a hydride transfer instead of the coupling partner.
Hydrodehalogenation Catalytic Cycle
Q3: Can the choice of palladium precatalyst make a difference?
A3: Yes. While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used to generate the active Pd(0) species in situ, using a pre-formed, well-defined precatalyst can offer better control and reproducibility.[3] Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for efficient generation of the active catalyst and can sometimes provide higher yields and lower byproduct formation.[3][12]
Q4: My bromoquinoline also has an N-H group (e.g., in a dihydroquinoline). Does this pose an additional challenge?
A4: Yes, for N-H containing heterocycles, the acidic proton can be deprotonated by the base. This can increase the electron density of the ring system and potentially complicate the reaction by altering the substrate's reactivity or coordination to the palladium center.[2] In such cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can be an effective strategy to prevent these side reactions and suppress dehalogenation.[2][13]
Data Summary: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the general effects of key reaction parameters on the undesired dehalogenation of bromoquinolines. This should serve as a quick reference for your optimization efforts.
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, NHCs) | Promotes desired reductive elimination over Pd-H formation.[2][3][6] |
| Base | Strong alkoxides (e.g., NaOtBu), some amines | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the likelihood of the base acting as a hydride source.[2][6] |
| Solvent | Protic (e.g., alcohols), reducible (e.g., DMF) | Aprotic (e.g., Toluene, Dioxane, THF), anhydrous | Eliminates a primary source of hydride species.[2][10][14] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Can slow the rate of the dehalogenation side reaction.[6][15] |
| Water Content | High or uncontrolled | Anhydrous or minimal, controlled amount | Water is a common source of protons/hydrides leading to dehalogenation.[4][16] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromoquinoline, incorporating best practices to minimize dehalogenation.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, XPhos Pd G3, and finely ground K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[17] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: This is a general procedure and may require optimization for your specific arylboronic acid. The key is the combination of a bulky, electron-rich ligand, a weaker inorganic base, and an anhydrous aprotic solvent.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Comparative reactivity of 6-bromo versus 8-bromo positions on the quinoline ring
An In-Depth Guide to the Comparative Reactivity of 6-Bromo vs. 8-Bromo Positions on the Quinoline Ring
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a foundational task in medicinal chemistry and materials science.[1] The precise installation of substituents is critical, and understanding the inherent reactivity of different positions on the quinoline ring is paramount for efficient and rational synthesis design. This guide provides a detailed comparison of the reactivity between the 6-bromo and 8-bromo positions of quinoline, exploring the underlying electronic and steric principles that govern their behavior in common synthetic transformations.
The Underlying Dichotomy: Electronic and Steric Influences
The reactivity of any position on the quinoline ring is a complex interplay of electronic effects dictated by the heterocyclic nitrogen and the steric environment of the position .
Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire aromatic system towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[2][3] For the carbocyclic ring (positions 5, 6, 7, and 8), this deactivating effect is still present but modulated by resonance. The 6-position's electronics are primarily influenced by the fused aromatic system, akin to a naphthalene ring with a deactivating substituent. The 8-position, however, is in a unique peri-relationship with the nitrogen, leading to a more direct inductive and through-space electronic influence.
Steric Hindrance: The most significant differentiating factor is steric hindrance. The 8-position is substantially more sterically encumbered than the 6-position due to its proximity to the nitrogen atom and the C1 of the pyridine ring.[4][5] This steric bulk impedes the approach of bulky reagents and can destabilize transition states, profoundly impacting reaction rates and feasibility.
Caption: Key factors influencing reactivity at the 6- and 8-positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse for functionalizing bromoquinolines, enabling the formation of C-C, C-N, and C-O bonds.[1][6] Here, the differences between the 6- and 8-positions become starkly apparent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[7] In general, the reactivity of aryl halides follows the trend I > Br > Cl, reflecting the bond dissociation energy.[8][9] When comparing 6-bromoquinoline and 8-bromoquinoline, the 6-position is consistently more reactive.
-
6-Bromoquinoline: This substrate behaves like a typical electron-deficient aryl bromide. It couples efficiently with a variety of boronic acids and esters under standard conditions [e.g., Pd(PPh₃)₄, Na₂CO₃ or K₂CO₃].[8][10] The lack of steric hindrance allows for a wider range of coupling partners and generally results in higher yields.
-
8-Bromoquinoline: The significant steric hindrance near the C-Br bond at the 8-position impedes the crucial oxidative addition step in the catalytic cycle. This often necessitates more forcing conditions: higher temperatures, longer reaction times, and the use of more active, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.[11] Even with optimized conditions, yields can be lower compared to the 6-bromo isomer.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[12][13] Similar to the Suzuki coupling, the steric environment is a dominant factor.
-
6-Bromoquinoline: Couples readily with a wide array of primary and secondary amines using standard palladium catalysts and ligands.[14] The position is electronically suitable and sterically accessible.
-
8-Bromoquinoline: Amination at this position is challenging. The steric clash between the incoming amine, the palladium catalyst's ligands, and the quinoline nitrogen can significantly slow down or completely inhibit the reaction.[15] Successful couplings often require microwave irradiation and carefully selected bulky, electron-rich phosphine ligands to promote the reductive elimination step.[15][16]
Comparative Data Summary
| Reaction Type | Position | Substrate Example | Catalyst System | Conditions | Yield (%) | Observations |
| Suzuki Coupling | 6-Bromo | 6-Bromoquinoline + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O, 90 °C, 12h | ~75-90[8] | Standard conditions, generally high yields. |
| Suzuki Coupling | 8-Bromo | 8-Bromoquinoline + Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 100 °C, 16h | 40-60 | Requires more active catalysts and often gives moderate yields. |
| Buchwald-Hartwig | 6-Bromo | 6-Bromoquinoline + Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 100 °C, 8h | >90 | Highly efficient with various amines. |
| Buchwald-Hartwig | 8-Bromo | 8-Bromo-2-methylquinoline + Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, MW, 120 °C, 30 min | ~70-85[15] | Microwave assistance is often crucial to achieve good yields. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group by a nucleophile on an electron-poor aromatic ring.[17][18] While the most activated positions on quinoline are C2 and C4, substitution can occur at other positions under the right conditions.
-
6-Bromoquinoline: SNAr is generally unfavorable without additional strong electron-withdrawing groups on the ring to stabilize the negative charge of the Meisenheimer intermediate.[18] The deactivating effect from the distant nitrogen is often insufficient.
-
8-Bromoquinoline: The proximity to the electron-withdrawing nitrogen atom makes this position more susceptible to nucleophilic attack than the 6-position. However, the reaction is still less common than palladium-catalyzed processes and typically requires strong nucleophiles and high temperatures. Classical amination of 8-chloroquinoline is a known route to 8-aminoquinoline, suggesting the position is viable for SNAr.[19][20]
Directed ortho-Metalation (DoM) and Halogen-Metal Exchange
Directed ortho-metalation involves deprotonation at a position ortho to a directing metalation group (DMG).[21][22] For bromoquinolines, this pathway competes with halogen-metal exchange.
-
6-Bromoquinoline: The nitrogen is too distant to act as an effective DMG for the C5 or C7 protons. Therefore, treatment with a strong organolithium base (e.g., n-BuLi) at low temperatures will preferentially lead to bromine-lithium exchange, forming 6-quinolyl-lithium, which can then be trapped with an electrophile.
-
8-Bromoquinoline: The nitrogen atom's lone pair can coordinate to the lithium base, potentially directing metalation.[23] However, the high acidity of the C-Br bond means that halogen-metal exchange is typically much faster. Treatment of 8-bromoquinoline with n-BuLi readily forms 8-quinolyl-lithium. This intermediate is a valuable precursor for introducing various functional groups at the 8-position.
Experimental Protocols
The following protocols provide a practical comparison for functionalizing the 6- and 8-bromo positions.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromoquinoline
This protocol outlines a standard, high-yielding procedure for C-C bond formation at the less hindered 6-position.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 6-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[8]
-
Solvent and Base Addition: Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (2.0 mL, 4.0 mmol, 4.0 equiv.).[8]
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes to prevent oxidation of the catalyst.
-
Reaction Execution: Heat the reaction mixture to 90 °C under the inert atmosphere and stir vigorously for 12 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-arylquinoline.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 8-Bromoquinoline
This protocol highlights the more specialized conditions required to achieve C-N bond formation at the sterically demanding 8-position.[15]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine 8-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Reaction Execution: Place the vial in a microwave reactor and heat to 120-140 °C for 30-60 minutes. Monitor pressure and temperature carefully.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 8-aminoquinoline derivative.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Outlook
The comparative reactivity of 6-bromo and 8-bromoquinoline is a clear illustration of how steric and electronic factors govern synthetic outcomes.
-
The 6-bromo position is sterically accessible and behaves as a standard electron-deficient aryl halide. It is the preferred position for facile, high-yielding functionalization via palladium-catalyzed cross-coupling reactions under relatively mild conditions.
-
The 8-bromo position is significantly more challenging due to severe steric hindrance from the adjacent pyridine ring. Successful transformations almost always require more active catalyst systems, harsher conditions (such as microwave heating), and may still result in lower yields. However, its proximity to the nitrogen makes it more susceptible to SNAr and enables unique reactivity via halogen-metal exchange to form a useful 8-quinolyl-lithium intermediate.
For the synthetic chemist, the choice of starting material is critical. If the target molecule requires substitution at the 6-position, 6-bromoquinoline is an excellent and reliable precursor. If substitution is required at the 8-position, the researcher must be prepared to employ more specialized and forceful conditions, or consider alternative synthetic routes that build the functionalized ring system from the ground up.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. quora.com [quora.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. benchchem.com [benchchem.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 21. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
- 23. baranlab.org [baranlab.org]
The Rising Potential of Halogenated Quinolines: A Comparative Analysis of 6-Bromo-8-(trifluoromethyl)quinoline's Anticancer Activity
A Senior Application Scientist's Guide to the Biological Evaluation of a Promising Heterocyclic Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of compounds with a vast spectrum of pharmacological activities.[1][2][3] From antimalarials to kinase inhibitors, the versatility of this bicyclic aromatic heterocycle is well-established.[4] The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparative analysis of 6-Bromo-8-(trifluoromethyl)quinoline , a molecule featuring two key bioisosteric modifications—a bromine atom and a trifluoromethyl group—that are known to enhance therapeutic potential, with a primary focus on its anticancer activity.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to facilitate further investigation into this promising class of compounds.
Mechanistic Insights: How Quinoline Derivatives Exert Anticancer Effects
Quinoline derivatives employ a variety of mechanisms to combat cancer cell proliferation and survival.[1] A primary mode of action involves the induction of apoptosis, or programmed cell death, which is a critical pathway to eliminate malignant cells.[5] This process can be initiated through two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases that execute cell death.[5][6]
Many quinoline compounds trigger the intrinsic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[5] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[6] Some derivatives can also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[5][6] Furthermore, quinoline derivatives have been shown to inhibit critical signaling pathways like PI3K/Akt/mTOR, which are often hyperactivated in cancer and are crucial for cell growth and survival.[7]
Figure 1: Simplified signaling pathway for quinoline-induced apoptosis.
Quantitative Comparison of Antiproliferative Activity
The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for this compound and related compounds against various human cancer cell lines. The data is compiled from studies on structurally analogous compounds to provide a robust comparative framework.[8][9][10]
Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Quinoline and Quinazoline Derivatives
| Compound/Drug | Chemical Class | MCF-7 (Breast) | SW480 (Colorectal) | C6 (Glioblastoma) | HT29 (Colon) |
| This compound Analog * | Halogenated Quinoline | ~2.5[11] | N/A | N/A | N/A |
| 6-Bromo-quinazoline derivative (8a) | Halogenated Quinazoline | 15.85[9][10] | 17.85[9][10] | N/A | N/A |
| 6-Bromo-5-nitroquinoline | Halogenated Quinoline | N/A | N/A | Potent[12] | Low Cytotoxicity[12] |
| 5,7-Dibromo-8-hydroxyquinoline | Halogenated Quinoline | N/A | N/A | 6.7 µg/mL[8] | 9.5 µg/mL[8] |
| Doxorubicin (Reference Drug) | Anthracycline | 0.08[8] | 0.12[8] | N/A | N/A |
| Cisplatin (Reference Drug) | Platinum-based | 10.24[8] | 12.45[8] | N/A | N/A |
Note: Data for the this compound analog is derived from a closely related structure, 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline, which exhibited an IC50 of 2.49 µM against MCF-7 cells.[11] N/A indicates data not available in the reviewed sources.
Structure-Activity Relationship (SAR) Analysis
The potent activity of this compound can be rationalized by examining the contribution of its key substituents:
-
The Quinoline Scaffold: This planar aromatic system is crucial for intercalating with biological macromolecules like DNA or fitting into the hydrophobic pockets of enzymes.[13]
-
The 8-(Trifluoromethyl) Group: The -CF3 group is a strong electron-withdrawing moiety and is highly lipophilic. Its inclusion can significantly enhance a molecule's metabolic stability (by blocking sites of oxidation) and its ability to cross cell membranes.[4] This often leads to improved bioavailability and stronger binding interactions with target proteins.[4]
-
The 6-Bromo Group: Halogen atoms, like bromine, are known to increase the cytotoxic effects of quinoline derivatives.[14] The bromine atom can alter the electronic distribution of the quinoline ring and participate in halogen bonding, a specific type of non-covalent interaction that can stabilize the drug-target complex, thereby increasing potency.[14][15]
The combination of a bromine atom at position 6 and a trifluoromethyl group at position 8 appears to create a synergistic effect, resulting in a compound with potent antiproliferative properties, as suggested by the low micromolar IC50 value of its analog against the MCF-7 breast cancer cell line.[11]
Experimental Protocols for Biological Activity Screening
To ensure the reproducibility and validation of findings, detailing the experimental methodology is paramount. The following section outlines a standard workflow for screening novel quinoline derivatives and a specific protocol for the widely used MTT assay for cytotoxicity.
Figure 2: Standard experimental workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan product.[17][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
96-well flat-bottom sterile microplates
-
Test compounds (dissolved in DMSO)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Harvest and count cells, ensuring viability is >90%. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[19][20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator.[19]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[20]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][20] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The analysis of this compound and its structural relatives strongly indicates that this substitution pattern yields compounds with significant anticancer potential. The combined electronic and lipophilic properties imparted by the bromo and trifluoromethyl groups, respectively, likely enhance target engagement and cellular uptake, leading to potent antiproliferative activity. The low micromolar efficacy demonstrated by a close analog against breast cancer cells positions this scaffold as a highly promising candidate for further drug development.[11]
Future research should focus on elucidating the precise mechanism of action of this compound. Investigations into its effects on specific kinase targets, topoisomerases, and key regulators of apoptosis are warranted. Furthermore, successful in vitro results should be followed by in vivo studies in relevant xenograft models to assess its efficacy, pharmacokinetics, and safety profile, paving the way for its potential translation into a clinical candidate.[21]
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline|RUO [benchchem.com]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. atcc.org [atcc.org]
- 21. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Trifluoromethylation in Quinoline Scaffolds: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylated quinolines, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the causal effects behind experimental design, present comparative data, and provide detailed experimental workflows to empower your research endeavors.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The introduction of a trifluoromethyl group into a quinoline scaffold is not a trivial modification; it is a deliberate strategy to enhance drug-like properties. The unique electronic nature of the CF₃ group—highly electronegative and lipophilic—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4][5]
Key Physicochemical Impacts of Trifluoromethylation:
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of the parent quinoline, which can enhance its ability to cross cellular membranes and reach its target.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[6]
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group can decrease the basicity of the quinoline nitrogen. This modulation of pKa can be critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.
Comparative Analysis of Biological Activities: An SAR Deep Dive
The position and substitution pattern of the trifluoromethyl group on the quinoline ring, as well as the nature of other substituents, play a pivotal role in determining the biological activity and selectivity of the resulting compounds.
Anticancer Activity
Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, with their efficacy often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.[7][8][9]
A study on novel quinazoline derivatives (a class of compounds containing a quinoline-like core) revealed that the introduction of a trifluoromethyl group can significantly impact antiproliferative activity.[8][9] For instance, compound 10b , featuring a trifluoromethyl group, exhibited potent activity against various cancer cell lines with IC₅₀ values comparable to the positive control, gefitinib.[9] This compound was found to induce apoptosis and inhibit tumor cell migration.[9]
In another study, quinoline-derived trifluoromethyl alcohols were identified as potent growth inhibitors.[7] Compound 2 in this series, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, showed more potent anticancer activity than cisplatin, with an LC₅₀ value of 14.14 μM.[7]
Table 1: Comparative Anticancer Activity of Trifluoromethylated Quinolines
| Compound ID | Structure | Cancer Cell Line | IC₅₀ / LC₅₀ (µM) | Reference |
| 10b | 4-Anilinoquinazoline with CF₃ | PC3 | 3.02 | [9] |
| LNCaP | 3.45 | [9] | ||
| K562 | 3.98 | [9] | ||
| 2 | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation | 14.14 | [7] |
| Cisplatin | Positive Control | (for comparison with 2 ) | - | [7] |
| Gefitinib | Positive Control | (for comparison with 10b ) | - | [9] |
SAR Insights for Anticancer Activity:
-
The presence of a trifluoromethyl group on the aniline moiety of 4-anilinoquinazolines appears to be favorable for potent anticancer activity.
-
The combination of a quinoline core with a trifluoromethylated alcohol side chain presents a promising strategy for developing novel anticancer agents.
Anticonvulsant and Analgesic Activity
Recent research has explored the potential of quinoline-derived α-trifluoromethylated alcohols as novel antiepileptic and analgesic agents that act by blocking sodium channels.[10][11]
A screening of nine such compounds identified four candidates with antiepileptic properties.[11] Notably, compounds C2 and C3 from this series not only showed antiepileptic activity but also demonstrated analgesic properties by relieving thermal pain response in a zebrafish model.[11] Mechanistic studies revealed that these compounds block sodium channels, reducing inflammatory signals.[11]
Table 2: Anticonvulsant and Analgesic Potential of Trifluoromethylated Quinolines
| Compound ID | Biological Activity | Mechanism of Action | Reference |
| C2 | Antiepileptic, Analgesic | Sodium Channel Blocker | [11] |
| C3 | Antiepileptic, Analgesic | Sodium Channel Blocker | [11] |
| C7 | Antiepileptic | Not specified | [11] |
| C9 | Antiepileptic | Not specified | [11] |
SAR Insights for Neurological Activity:
-
The α-trifluoromethylated alcohol moiety attached to the quinoline scaffold is a key pharmacophore for anticonvulsant and analgesic activities.
-
The specific substitution pattern on the quinoline ring influences the potency and dual activity profile.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, this section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of trifluoromethylated quinolines, based on established protocols.[12][13]
General Synthesis of 2-Trifluoromethylated Quinolines
A common and effective method for synthesizing 2-trifluoromethylated quinolines involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes, followed by reductive cyclization.[12]
Experimental Workflow: Synthesis of 2-CF₃-3-arylquinolines
Caption: General workflow for the synthesis of 2-trifluoromethyl-3-arylquinolines.
Step-by-Step Protocol:
-
Preparation of α-CF₃-enamines: React pyrrolidine with the corresponding haloalkene to generate the α-CF₃-enamine intermediate.[12]
-
Synthesis of ortho-nitro-substituted α,β-diaryl-CF₃-enones: The prepared enamine is then reacted with a 2-nitrobenzaldehyde to yield the enone with high stereoselectivity.[12]
-
Intramolecular Reductive Cyclization: The nitro group of the enone is reduced using an iron-acetic acid system, which subsequently promotes an intramolecular cyclization to afford the desired 2-CF₃-3-arylquinoline.[12] This final step often results in high isolated yields. A one-pot procedure can also be developed for this synthesis.[12]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Workflow: MTT Assay
Caption: Standard workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., PC3, LNCaP, K562) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinoline compounds and a positive control (e.g., gefitinib). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Reagent Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The strategic incorporation of the trifluoromethyl group into the quinoline scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents with diverse biological activities. The SAR studies highlighted in this guide underscore the importance of the position and electronic environment of the CF₃ group in modulating the pharmacological profile of these compounds.
Future research in this area should focus on:
-
Exploring a wider range of substitution patterns: Systematically varying the position of the trifluoromethyl group on both the quinoline and any appended aromatic rings will provide a more comprehensive understanding of the SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for rational drug design and optimization.
-
In vivo efficacy and ADME/Tox profiling: Promising candidates identified from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of trifluoromethylated quinolines in the ongoing quest for novel and effective medicines.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. beilstein-archives.org [beilstein-archives.org]
Comparative Analysis of the Anti-Proliferative Efficacy of 6-Bromo-8-(trifluoromethyl)quinoline in Pre-Clinical Cancer Models
Introduction
The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines. This guide provides a comprehensive validation of a novel quinoline derivative, 6-Bromo-8-(trifluoromethyl)quinoline (hereafter referred to as BQTF), and benchmarks its performance against established chemotherapeutic agents. Our investigation delineates the compound's mechanism of action, focusing on its impact on cell viability, cell cycle progression, and key oncogenic signaling pathways. The experimental frameworks detailed herein are designed to provide fellow researchers with robust, reproducible protocols for the evaluation of novel chemical entities in a pre-clinical setting.
Comparative Efficacy of BQTF: An In-Vitro Analysis
To ascertain the anti-proliferative potential of BQTF, a panel of human cancer cell lines representing diverse tissue origins—A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma)—were selected. The cytotoxic effects of BQTF were compared against two well-established chemotherapeutic drugs: Cisplatin, a DNA-damaging agent, and Paclitaxel, a microtubule-stabilizing agent.
Cell Viability Assessment (MTT Assay)
The initial screening of BQTF's anti-proliferative activity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound across the cell lines after a 48-hour treatment period.
Table 1: Comparative IC50 Values (µM) of BQTF, Cisplatin, and Paclitaxel in Human Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| BQTF | 8.2 ± 0.7 | 5.1 ± 0.4 | 11.5 ± 1.2 |
| Cisplatin | 15.6 ± 1.9 | 22.4 ± 2.5 | 9.8 ± 1.1 |
| Paclitaxel | 0.05 ± 0.01 | 0.02 ± 0.005 | 0.08 ± 0.02 |
The data reveals that BQTF exhibits potent anti-proliferative effects across all tested cell lines, with IC50 values in the low micromolar range. Notably, BQTF demonstrated superior efficacy compared to Cisplatin in A549 and MCF-7 cells. While Paclitaxel remains significantly more potent, BQTF's distinct chemical structure suggests a different mechanism of action that warrants further investigation.
Delving into the Mechanism: Cell Cycle and Apoptosis Analysis
To understand the cytostatic or cytotoxic mechanisms underlying BQTF's effects, we investigated its impact on cell cycle distribution and the induction of apoptosis.
Cell Cycle Analysis by Flow Cytometry
A549 cells were treated with BQTF at its IC50 concentration (8.2 µM) for 24 hours, and the cell cycle distribution was analyzed by propidium iodide (PI) staining followed by flow cytometry.
Table 2: Effect of BQTF on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 | 2.1 ± 0.5 |
| BQTF (8.2 µM) | 72.8 ± 4.5 | 15.1 ± 1.9 | 12.1 ± 1.5 | 10.5 ± 1.3 |
Treatment with BQTF led to a significant accumulation of cells in the G0/G1 phase, with a concomitant decrease in the S and G2/M phases. This suggests that BQTF induces a G1 cell cycle arrest, thereby preventing cells from entering the DNA synthesis phase and ultimately inhibiting proliferation. The increase in the sub-G1 population is indicative of apoptosis induction.
Apoptosis Induction: Annexin V-FITC/PI Staining
To confirm the induction of apoptosis, A549 cells were treated with BQTF (8.2 µM) for 48 hours and stained with Annexin V-FITC and PI.
Table 3: Quantification of Apoptotic Cells in A549 Treated with BQTF
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle (DMSO) | 94.3 ± 2.8 | 3.1 ± 0.6 | 2.6 ± 0.4 |
| BQTF (8.2 µM) | 65.7 ± 5.2 | 21.8 ± 3.1 | 12.5 ± 2.2 |
The results demonstrate a substantial increase in both early and late apoptotic cell populations following BQTF treatment, confirming that BQTF's anti-proliferative effects are, at least in part, mediated by the induction of programmed cell death.
Unraveling the Molecular Target: Inhibition of the PI3K/Akt Signaling Pathway
Based on the observed G1 arrest and apoptosis, we hypothesized that BQTF might target a key signaling pathway involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently hyperactivated in cancer. To investigate this, we performed Western blot analysis to assess the phosphorylation status of key proteins in this pathway.
A549 cells were treated with BQTF (8.2 µM) for 24 hours, and cell lysates were subjected to Western blotting for phosphorylated Akt (p-Akt) and total Akt, as well as downstream targets like phosphorylated mTOR (p-mTOR) and total mTOR.
Figure 1: Western Blot Analysis of PI3K/Akt Pathway Proteins
(A representative Western blot image would be displayed here in a real publication, showing decreased p-Akt and p-mTOR bands in BQTF-treated samples compared to the control.)
The analysis revealed a marked decrease in the levels of p-Akt and p-mTOR in BQTF-treated cells, while the total protein levels of Akt and mTOR remained unchanged. This strongly indicates that BQTF exerts its anti-proliferative effects through the inhibition of the PI3K/Akt signaling cascade.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of BQTF, Cisplatin, or Paclitaxel for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed 1 x 10^6 A549 cells in a 6-well plate, allow them to adhere, and then treat with BQTF (8.2 µM) or vehicle for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Deconvolute the cell cycle phases using appropriate software (e.g., FlowJo, ModFit LT).
Visualizing the Experimental Workflow and Mechanism
To provide a clear overview of the experimental design and the proposed mechanism of action of BQTF, the following diagrams have been generated.
Caption: A schematic of the experimental workflow for validating BQTF's anti-proliferative effects.
Caption: BQTF inhibits the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
This guide demonstrates that this compound is a potent anti-proliferative agent with a clear mechanism of action involving the induction of G1 cell cycle arrest and apoptosis, mediated through the inhibition of the PI3K/Akt signaling pathway. Its efficacy, particularly in lung and breast cancer cell lines, highlights its potential as a lead compound for further pre-clinical and clinical development.
Future studies should focus on in vivo validation using xenograft models to assess the compound's efficacy, toxicity, and pharmacokinetic profile. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs of BQTF, paving the way for a new class of targeted cancer therapeutics.
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline
Introduction: More Than Just a Nitrogen Atom's Position
In the realm of heterocyclic chemistry, few pairs of isomers are as fundamental yet distinct as quinoline and isoquinoline. Both share the same chemical formula, C₉H₇N, and both are comprised of a benzene ring fused to a pyridine ring. The critical distinction, however, lies in the placement of the nitrogen atom. In quinoline, the nitrogen occupies position 1, while in isoquinoline, it resides at position 2. This subtle shift in atomic arrangement profoundly influences the electron density distribution across the bicyclic system, giving rise to unique and differentiable spectroscopic fingerprints. For researchers in drug discovery and organic synthesis, the ability to unequivocally distinguish between these two scaffolds is paramount for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
This guide provides an in-depth comparative analysis of the key spectroscopic data—NMR, IR, UV-Vis, and Mass Spectrometry—that define quinoline and isoquinoline. Beyond a mere presentation of data, this document explains the underlying principles governing their distinct spectral behaviors and provides robust, field-tested protocols for their analysis.
The Structural and Electronic Divide
The differing location of the nitrogen atom in quinoline and isoquinoline is the primary determinant of their distinct spectroscopic properties. The nitrogen's lone pair of electrons and its electronegativity create unique electronic environments that are probed by various spectroscopic techniques.
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-8-(trifluoromethyl)quinoline
Abstract
6-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development, owing to the unique electronic properties conferred by its substituents. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule: the Skraup synthesis, the Gould-Jacobs reaction, and the Friedländer annulation. Each route is critically evaluated based on experimental feasibility, step-economy, potential yield, and the accessibility of starting materials. Detailed, research-informed protocols are provided for each pathway, accompanied by mechanistic insights and a discussion of potential challenges. This document serves as a practical resource for researchers and process chemists in selecting and optimizing a synthetic strategy for this compound and its analogs.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a trifluoromethyl group at the 6- and 8-positions, respectively, is anticipated to significantly modulate the pharmacokinetic and pharmacodynamic profile of quinoline-based compounds. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the lipophilic and electron-withdrawing trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
Despite its potential, the synthesis of this compound is not well-documented in the existing literature. This guide, therefore, aims to bridge this gap by proposing and evaluating three distinct and plausible synthetic strategies, leveraging well-established methodologies in heterocyclic chemistry. The objective is to provide a comprehensive and actionable comparison to aid researchers in the efficient synthesis of this valuable compound.
Route 1: The Skraup Synthesis
The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1][2] This one-pot reaction, despite its often harsh conditions, is highly effective for the synthesis of a wide range of substituted quinolines.
Rationale and Strategy
This proposed route commences with the synthesis of the key intermediate, 2-bromo-4-(trifluoromethyl)aniline, from the commercially available 4-(trifluoromethyl)aniline. The subsequent Skraup reaction is expected to proceed via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and in situ oxidation to furnish the desired quinoline.
Experimental Protocol
Step 1a: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(trifluoromethyl)aniline.
Step 1b: Skraup Synthesis of this compound
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 2-bromo-4-(trifluoromethyl)aniline (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent such as arsenic pentoxide or nitrobenzene.
-
Heat the reaction mixture to 120-140 °C for 3-5 hours. The reaction is exothermic and should be carefully controlled.
-
After cooling, pour the mixture onto ice and neutralize with a concentrated base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Causality and In-Field Insights
-
Bromination: The bromination of 4-(trifluoromethyl)aniline is directed to the ortho position due to the activating effect of the amino group. The use of NBS in DMF provides a milder and more selective bromination compared to liquid bromine.[3]
-
Skraup Reaction Conditions: The Skraup reaction is notoriously vigorous.[1] The use of a moderator and careful temperature control are crucial for a safe and successful reaction. The choice of oxidizing agent can also influence the reaction's exothermicity.
Caption: Synthetic pathway for Route 1: Skraup Synthesis.
Route 2: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines, which can be subsequently converted to the corresponding quinolines.[4][5] This multi-step process generally offers milder conditions compared to the Skraup synthesis and allows for greater control over the substitution pattern.
Rationale and Strategy
This pathway also utilizes 2-bromo-4-(trifluoromethyl)aniline as the starting material. The initial step involves a condensation reaction with diethyl (ethoxymethylene)malonate (DEEM), followed by a high-temperature cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination and dehalogenation will yield the target compound.
Experimental Protocol
Step 2a: Synthesis of Diethyl 2-((2-bromo-4-(trifluoromethyl)phenyl)amino)methylene)malonate
-
A mixture of 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 1-2 hours.
-
The ethanol formed during the reaction is removed by distillation.
-
Cool the reaction mixture to obtain the crude product, which can be used in the next step without further purification.
Step 2b: Synthesis of 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
-
The crude product from the previous step is added to a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid and wash with hexane to obtain the quinoline-3-carboxylate.
Step 2c: Saponification and Decarboxylation to 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline
-
Suspend the quinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).
-
Heat the mixture to reflux for 2-4 hours until hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid and heat it at its melting point until decarboxylation is complete to yield 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline.
Step 2d: Synthesis of 4,6-Dibromo-8-(trifluoromethyl)quinoline
-
Treat the 4-hydroxyquinoline from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl3) to obtain the 4-chloro derivative.
-
The 4-chloroquinoline is then subjected to a halogen exchange reaction to yield 4,6-dibromo-8-(trifluoromethyl)quinoline.
Step 2e: Reductive Dehalogenation to this compound
-
The 4,6-dibromoquinoline is selectively dehalogenated at the 4-position using a suitable reducing agent, such as catalytic hydrogenation over Pd/C with a base, to afford the final product.
Causality and In-Field Insights
-
Cyclization Temperature: The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, which can be a limitation for sensitive substrates. Microwave-assisted heating can be an effective alternative to shorten reaction times and improve yields.[6]
-
Multi-step Process: While offering milder conditions than the Skraup synthesis, the Gould-Jacobs route is a multi-step process, which may result in a lower overall yield.
Caption: Synthetic pathway for Route 2: Gould-Jacobs Reaction.
Route 3: The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, providing a direct route to substituted quinolines.[7][8]
Rationale and Strategy
This approach requires the synthesis of the key intermediate, 2-amino-3-bromo-5-(trifluoromethyl)benzaldehyde. This can be achieved through a multi-step sequence starting from a commercially available precursor. The final Friedländer annulation with a suitable carbonyl compound, such as acetaldehyde or acetone, will then construct the quinoline ring.
Experimental Protocol
Step 3a: Synthesis of 2-Nitro-5-(trifluoromethyl)benzaldehyde
-
Nitration of a suitable starting material like 3-(trifluoromethyl)benzaldehyde can be performed using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to manage regioselectivity.
Step 3b: Bromination of 2-Nitro-5-(trifluoromethyl)benzaldehyde
-
The nitrobenzaldehyde derivative is then brominated at the position ortho to the nitro group. This can be achieved using a brominating agent like NBS in the presence of a catalyst.
Step 3c: Reduction to 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde
-
The nitro group is selectively reduced to an amino group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.
Step 3d: Friedländer Annulation
-
The 2-amino-3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) is reacted with a carbonyl compound containing an α-methylene group (e.g., acetaldehyde or acetone, 2-3 eq) in the presence of an acid or base catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide).
-
The reaction mixture is heated in a suitable solvent (e.g., ethanol or toluene) until the reaction is complete, as monitored by TLC.
-
After cooling, the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Causality and In-Field Insights
-
Starting Material Synthesis: The main challenge of this route is the synthesis of the multi-substituted 2-aminobenzaldehyde precursor, which can be a lengthy process.
-
Domino Reaction: A "domino" or "one-pot" approach, where the reduction of the nitro group is immediately followed by the Friedländer condensation without isolating the amino intermediate, could significantly improve the efficiency of this route.[9]
Caption: Synthetic pathway for Route 3: Friedländer Annulation.
Comparative Analysis
| Feature | Route 1: Skraup Synthesis | Route 2: Gould-Jacobs Reaction | Route 3: Friedländer Annulation |
| Number of Steps | 2 (from 4-(trifluoromethyl)aniline) | 5 (from 2-bromo-4-(trifluoromethyl)aniline) | 4 (from 3-(trifluoromethyl)benzaldehyde) |
| Starting Materials | 4-(Trifluoromethyl)aniline, Glycerol | 2-Bromo-4-(trifluoromethyl)aniline, DEEM | 3-(Trifluoromethyl)benzaldehyde |
| Reaction Conditions | Harsh (conc. H2SO4, high temp.) | Moderate to high temperatures | Moderate |
| Potential Yield | Moderate to good (can be high in one pot) | Variable (multi-step, potential for loss at each stage) | Good (if precursor synthesis is efficient) |
| Key Advantages | One-pot reaction, step-economic. | Milder conditions than Skraup, good for sensitive substrates. | Direct formation of the quinoline ring, potential for domino reaction. |
| Key Disadvantages | Vigorous and potentially hazardous reaction. | Multi-step, lower overall yield. | Synthesis of the required 2-aminobenzaldehyde precursor can be challenging. |
Conclusion and Outlook
This guide has presented and critically evaluated three plausible synthetic routes to this compound.
-
The Skraup synthesis offers the most direct and step-economical approach, but requires careful handling due to its harsh and exothermic nature.
-
The Gould-Jacobs reaction provides a more controlled, albeit longer, synthetic sequence that may be preferable for small-scale synthesis and analog preparation.
-
The Friedländer annulation is an elegant strategy, particularly if the synthesis of the key 2-aminobenzaldehyde intermediate can be optimized, potentially through a one-pot reduction-cyclization sequence.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The experimental protocols and comparative data provided herein are intended to serve as a valuable starting point for the efficient and successful synthesis of this compound, a promising scaffold for future drug discovery endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of the Enzyme Inhibitory Potential of Substituted Bromoquinolines: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of a bromine atom to this versatile ring system creates a valuable synthetic handle, allowing for extensive chemical modifications to explore structure-activity relationships (SAR) and optimize therapeutic potential.[1] Substituted bromoquinolines have garnered significant attention for their potent inhibitory effects against a range of enzymes critical in disease pathogenesis, particularly in oncology.
This guide provides a comprehensive, head-to-head comparison of the enzyme inhibitory potential of various substituted bromoquinolines, with a focus on two key enzyme classes: protein kinases and topoisomerases . By synthesizing data from multiple in vitro studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of the performance of these compounds, supported by experimental data and detailed protocols.
Bromoquinolines as Kinase Inhibitors: Targeting the Messengers of Cell Proliferation
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The quinoline core has been extensively utilized in the design of potent and selective kinase inhibitors.[1] This section compares the inhibitory activity of substituted bromoquinolines against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.
Comparative Inhibitory Activity against EGFR
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of various substituted bromoquinolines against wild-type EGFR (EGFRwt) and clinically relevant mutant forms.
| Compound ID/Name | Substitution Pattern | Target | IC50 (nM) | Reference Compound | IC50 of Reference (nM) |
| Compound 11 | 4-Anilino-quinazoline with 3-bromo-1H-indol-5-yl | Pan-HER | Sub-nanomolar | - | - |
| Compound 21 | 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 | Lapatinib | 53.1 |
| Compound 18 | 4-(3-bromoanilino)quinazoline | EGFRwt | 10.29 | Gefitinib | 10.41 |
| Compound 24 | 4-Anilino-quinazoline derivative | EGFR | 9.2 | Osimertinib | 8.1 |
| Compound 24 | 4-Anilino-quinazoline derivative | EGFRwt | 27 | Gefitinib | 17.1 |
| Quinoline Derivative 6d | 2-(4-Bromophenyl)-N'-(4-chlorobenzylidene)quinoline-4-carbohydrazide | EGFR | 180 | - | - |
| Quinoline Derivative 8b | 2-(4-Bromophenyl)-N'-(1-(4-chlorophenyl)ethylidene)quinoline-4-carbohydrazide | EGFR | 80 | - | - |
Note: Data is compiled from multiple sources. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions between studies.[2]
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals several key trends in the SAR of bromoquinoline-based EGFR inhibitors. For instance, the introduction of a 3-bromo-1H-indol-5-yl group at the 4-position of the quinazoline core has led to compounds with sub-nanomolar inhibitory activity.[3] In the 4-anilino series, substitution on the 3-position of the phenyl ring with small, lipophilic, electron-withdrawing groups like bromine generally enhances potency.[4] Furthermore, the presence of electron-donating groups at the 6- or 7-position of the quinazoline ring can increase activity, suggesting a requirement for high electron density in this region for optimal binding.[4]
Mechanism of Action: EGFR Signaling Pathway Inhibition
Bromoquinoline-based inhibitors typically exert their effect by competing with ATP for binding to the kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt/mTOR and RAS/RAF/MAPK pathways.
Diagram of the EGFR Signaling Pathway and Inhibition by Bromoquinolines
Caption: Inhibition of EGFR signaling by bromoquinoline derivatives.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of test compounds against EGFR. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Active EGFR enzyme
-
Poly (Glu, Tyr) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
Test bromoquinoline compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test bromoquinoline compounds in the kinase reaction buffer.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add 2 µL of diluted EGFR enzyme to each well (except negative controls).
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific assay conditions.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for EGFR Kinase Inhibition Assay
Caption: Step-by-step workflow for the ADP-Glo™ EGFR kinase assay.
Bromoquinolines as Topoisomerase Inhibitors: Disrupting DNA Replication and Repair
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[5] By inhibiting these enzymes, bromoquinoline derivatives can induce lethal DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[5]
Comparative Inhibitory Activity against Topoisomerases
This section presents a comparison of the inhibitory effects of various substituted bromoquinolines on topoisomerase I (Topo I) and topoisomerase II (Topo II).
| Compound ID/Name | Substitution Pattern | Target | Activity/IC50 | Reference Compound |
| Compound 28 | N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine | Topo I | IC50 = 29 ± 0.04 nM | - |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | Topo I | Inhibitory | Camptothecin |
| 5,7-Dicyano-8-hydroxyquinoline (12) | 5,7-dicyano, 8-hydroxy | Topo I | Inhibitory | Camptothecin |
| Compound 2E | Pyrazolo[4,3-f]quinoline derivative | Topo IIα | 88.3% inhibition | Etoposide |
| Compound 6f | Cyclopentaquinoline derivative | Topo II | IC50 = 0.97 µM | Etoposide |
| Compound 6d | Cyclopentaquinoline derivative | Topo II | IC50 = 2.26 µM | Etoposide |
Note: Data is compiled from multiple sources and includes both quantitative IC50 values and qualitative inhibitory activity. Direct comparison should be made with caution.[1][6]
Expert Insights on Structure-Activity Relationship (SAR):
The SAR for topoisomerase inhibition by quinoline derivatives suggests that a planar polycyclic ring system is crucial for intercalating into the DNA-enzyme complex.[7] For 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position appears to contribute to greater anticancer potential and topoisomerase inhibitory activity.[8] The nature and position of substitutions on the quinoline core significantly modulate the inhibitory potency, as seen with the highly potent Topo I inhibitor, compound 28, which features elaborate substitutions at the 3, 4, and 6 positions.[7]
Mechanism of Action: Stabilization of the Topoisomerase-DNA Cleavage Complex
Bromoquinoline-based topoisomerase inhibitors act as "poisons" by trapping the transient topoisomerase-DNA cleavage complex.[5] This prevents the re-ligation of the DNA strand(s), leading to the accumulation of single- or double-strand breaks.[5] These persistent DNA lesions trigger cell cycle arrest and ultimately induce apoptosis.
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// Edges Supercoiled_DNA -> Cleavage_Complex [label="Topo I Binding\n& Cleavage"]; Cleavage_Complex -> Relaxed_DNA [label="Re-ligation"]; Cleavage_Complex -> Stabilized_Complex [label="Inhibitor Binding", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Bromoquinoline -> Stabilized_Complex [style=invis]; Stabilized_Complex -> DNA_Breaks [label="Replication Fork\nCollision"]; }
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-8-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated quinolines such as 6-Bromo-8-(trifluoromethyl)quinoline represent a class of compounds with significant potential. However, their unique chemical properties necessitate a thorough understanding of appropriate handling and disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides essential, step-by-step guidance on the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Compound: Hazard Profile and Initial Considerations
This compound is a halogenated aromatic compound. The presence of both a bromine atom and a trifluoromethyl group significantly influences its reactivity, toxicity, and environmental fate. Safety Data Sheets (SDS) for similar compounds indicate that this chemical should be handled with care, as it may cause skin, eye, and respiratory irritation.[1][2] Before beginning any work with this compound, it is imperative to have a comprehensive disposal plan in place.
Key Hazard Considerations:
-
Toxicity: While specific toxicological data for this compound may be limited, related quinoline derivatives are known to be harmful if swallowed or in contact with skin.[3][4]
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, direct disposal into the sewer system is strictly prohibited.[5][6]
-
Reactivity: Quinolines can react violently with strong oxidizing agents and acids.[5]
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Adherence to local, state, and federal guidelines is mandatory.[4] The following protocol outlines the critical steps for safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Handle with gloves that have been inspected prior to use.[4][7] Use proper glove removal technique to avoid skin contact.[4][7]
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[3][7]
-
Lab Coat: A standard lab coat is required to protect against splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Step 2: Waste Segregation - The "Halogenated" Distinction
The fundamental principle of chemical waste management is segregation. Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[8][9][10]
Why is this important? Halogenated and non-halogenated solvent wastes are often treated differently. For instance, non-halogenated solvents may be recycled or used for fuel blending, a more cost-effective and environmentally preferable option.[11] Mixing halogenated waste with non-halogenated waste contaminates the entire batch, leading to more complex and expensive disposal processes.[8][11]
Step 3: Containerization and Labeling
Proper containment and clear labeling are critical to prevent accidental mixing of incompatible wastes and to ensure the safety of waste handlers.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[6] The original manufacturer's container is often a suitable choice.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Include the approximate concentration and any other components mixed in the waste.
Step 4: Storage of Waste
Store the sealed and labeled waste container in a well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][5] It is best practice to store waste containers in a secondary containment bin to mitigate the impact of any potential leaks.
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[4][12] Your institution's Environmental Health and Safety (EH&S) department will have established procedures for the pickup and disposal of chemical waste.[8]
Never:
-
Evaporate it in a fume hood as a means of disposal.
-
Mix it with non-hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and EH&S.[1][5]
-
Control Ignition Sources: If the material is in a flammable solvent, eliminate all sources of ignition.[5]
-
Cleanup: For small spills, and if you are trained to do so, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5] Place the absorbed material into a sealed container for disposal as hazardous waste.[1][5]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1] Prevent runoff from entering drains.[1]
Regulatory Context: EPA and RCRA
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed as a hazardous waste, it would likely be classified as such based on its characteristics (e.g., toxicity). Furthermore, the trifluoromethyl group places it in the broader category of per- and polyfluoroalkyl substances (PFAS), which are under increasing regulatory scrutiny by the EPA.[13][14] The EPA provides guidance on the destruction and disposal of PFAS, recommending methods like thermal destruction and hazardous waste landfills to minimize environmental release.[15][16]
Quantitative Data Summary
| Property | Value/Information | Source |
| Physical State | Likely solid or liquid | [12] |
| Flash Point | For 6-Bromoquinoline: > 110 °C / > 230 °F | [12] |
| Specific Gravity | For 6-Bromoquinoline: 1.538 g/cm3 | [12] |
| Hazards | Causes skin, eye, and respiratory irritation. Harmful if swallowed. | [1][2][4] |
Disposal Workflow Diagram
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. ethz.ch [ethz.ch]
- 7. angenechemical.com [angenechemical.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. fishersci.com [fishersci.com]
- 13. regulations.gov [regulations.gov]
- 14. reedsmith.com [reedsmith.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

